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  • Product: 3-Cyano-benzimidic acid methyl ester
  • CAS: 357925-37-2

Core Science & Biosynthesis

Foundational

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of Methyl 3-cyanobenzoate Abstract Methyl 3-cyanobenzoate (CAS No. 13531-48-1) is a pivotal chemical intermediate, distinguished by its aromatic ester structure inco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-cyanobenzoate

Abstract

Methyl 3-cyanobenzoate (CAS No. 13531-48-1) is a pivotal chemical intermediate, distinguished by its aromatic ester structure incorporating a reactive cyano group. This unique functionality makes it an indispensable building block in the synthesis of a wide array of high-value compounds. Its primary applications are found in the development of Active Pharmaceutical Ingredients (APIs), particularly for anti-inflammatory and antimicrobial agents, as well as in the formulation of modern agrochemicals and specialty polymers.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of methyl 3-cyanobenzoate, offering field-proven insights and detailed experimental protocols essential for researchers, chemists, and professionals in drug development and material science.

Molecular Structure and Chemical Identity

The structural arrangement of methyl 3-cyanobenzoate, featuring a methyl ester and a cyano group at the meta position of the benzene ring, dictates its chemical reactivity and physical characteristics. Understanding this structure is fundamental to its application in targeted synthesis.

Methyl_3_cyanobenzoate_Structure cluster_ring C1 C C2 C C1->C2 C6 C C1->C6 C1_sub C(=O)OCH₃ C1->C1_sub C3 C C2->C3 C2->C3 C4 C C3->C4 C3_sub C≡N C3->C3_sub C5 C C4->C5 C4->C5 C5->C6 C6->C1

Caption: Molecular structure of methyl 3-cyanobenzoate.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name methyl 3-cyanobenzoate [2][3]
CAS Number 13531-48-1 [1][3][4][5][6][7][8]
Molecular Formula C₉H₇NO₂ [1][3][4][5][6][7][8][9][10][11][12]
Molecular Weight 161.16 g/mol [1][3][4][5][6][7][10][11]
Synonyms 3-Cyanobenzoic acid methyl ester, Methyl m-cyanobenzoate, 3-(Methoxycarbonyl)benzonitrile [1][3][6][7][9][10]
InChI Key XPBHWSMZTSSEJE-UHFFFAOYSA-N [2][10]

| SMILES | COC(=O)C1=CC=CC(=C1)C#N |[2][13] |

Physicochemical Properties

The physical properties of methyl 3-cyanobenzoate are critical for its handling, purification, and reaction setup. The compound presents as a white crystalline solid or powder under standard conditions.[1][11][12] A summary of its key quantitative properties is presented below, reflecting data aggregated from multiple chemical suppliers and databases.

Table 2: Core Physical Properties

Property Value Source(s)
Appearance White crystalline powder/solid [1][11][12]
Melting Point 57-63 °C [1][4]
58-61 °C [4]
59-61 °C [5][9][13]
58 °C [11][12]
Boiling Point 267.2 °C at 760 mmHg [5][9][11][12]
Density 1.18 g/cm³ [5][9][11][12][13]
Flash Point 120 °C [5][9][12]
Vapor Pressure 0.00826 mmHg at 25 °C [5][9][12]
Refractive Index 1.535 [9][12]

| Solubility | Slightly soluble in Chloroform and Methanol |[5][8][12] |

Expert Insights on Physicochemical Data
  • Melting Point: The reported melting point shows a slight variance (57-63 °C), which is typical and can depend on the purity of the sample. A sharp melting range (e.g., 59-61 °C) is a strong indicator of high purity (≥99%). A broader range suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.

  • Boiling Point & Distillation: The high boiling point of 267.2 °C indicates that vacuum distillation would be the preferred method for purification to prevent thermal decomposition, which can occur at elevated temperatures.

  • Solubility: Limited solubility in polar protic solvents like methanol while showing some solubility in chlorinated solvents like chloroform is consistent with its relatively nonpolar aromatic structure combined with polar functional groups.[5][12] This differential solubility is key to selecting appropriate solvent systems for reaction, extraction, and crystallization.

Spectroscopic and Analytical Characterization

While this guide does not provide raw spectral data, it is crucial to verify the identity and purity of methyl 3-cyanobenzoate using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts in the downfield region (typically 7.5-8.5 ppm), while the methyl ester protons will appear as a singlet in the upfield region (~3.9 ppm). PubChem indicates the availability of ¹³C NMR data for this compound.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expect strong characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1720 cm⁻¹), and C-O stretching.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight (161.16 g/mol ).[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Assays often specify a purity of ≥99%.[1]

Field-Proven Experimental Protocols

The following protocols describe standard, self-validating methodologies for the characterization of methyl 3-cyanobenzoate.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a reliable assessment of purity.

Methodology:

  • Sample Preparation: Finely crush a small amount of the white crystalline solid to ensure uniform packing.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point (e.g., heat quickly to ~40 °C).

  • Data Acquisition: Decrease the heating rate to 1-2 °C per minute.

    • Causality: A slow heating rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample will have a sharp range of 1-2 °C.

Caption: Workflow for Melting Point Determination.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol establishes a baseline for quantifying the purity of methyl 3-cyanobenzoate.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of methyl 3-cyanobenzoate in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates moderately polar to nonpolar aromatic compounds like methyl 3-cyanobenzoate.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This system is self-validating as the separation efficiency and peak shape provide immediate feedback on the method's suitability.

Safety, Handling, and Storage

Methyl 3-cyanobenzoate is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4][13] It may cause skin and serious eye irritation.[14]

  • Handling:

    • Use only in a well-ventilated area or a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][13]

    • Avoid breathing dust.[4]

    • Wash hands thoroughly after handling.[4][13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

    • Storage at room temperature or refrigerated (0-8 °C) is recommended.[1][7][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Conclusion

Methyl 3-cyanobenzoate is a well-characterized compound with a defined set of physical properties that are crucial for its successful application in research and industry. Its status as a white crystalline solid with a melting point in the range of 57-63 °C and a high boiling point informs its purification and handling procedures. As a key synthetic intermediate, a thorough understanding of its properties, supported by robust analytical validation and adherence to safety protocols, is paramount for any scientist or developer utilizing this versatile molecule.

References

  • ChemIndex. 13531-48-1 | Methyl 3-cyanobenzoate. [Link]

  • TG-Chemical. Methyl 3-cyanobenzoate - 13531-48-1. [Link]

  • BoroPharm Inc. Methyl 3-cyanobenzoate. [Link]

  • Chemsrc. Methyl 3-cyanobenzoate | CAS#:13531-48-1. [Link]

  • LookChem. Methyl 3-cyanobenzoate. [Link]

  • National Institutes of Health (NIH), PubChem. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554. [Link]

  • Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

  • Pharmaffiliates. CAS No : 13531-48-1 | Product Name : Methyl 3-cyanobenzoate. [Link]

  • ChemBK. 3-CYANOBENZOIC ACID METHYL ESTER. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Methyl 3-Cyanobenzoate: A Technical Guide for Structural Validation

Executive Summary & Chemical Context Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a highly versatile bifunctional aromatic scaffold widely utilized in pharmaceutical research and drug synthesis. It serves as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a highly versatile bifunctional aromatic scaffold widely utilized in pharmaceutical research and drug synthesis. It serves as a critical building block in the development of targeted therapeutics, including its well-known application in the preparation of Ataluren—a drug designed to manage genetic disorders like Duchenne muscular dystrophy[1]. Featuring both an electron-withdrawing cyano (-C≡N) group and a methyl ester (-COOCH3) substituent on a benzene ring, it presents a unique electronic environment.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for characterizing this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). The protocols and data interpretations herein focus not just on what the spectral peaks are, but why they manifest, ensuring high-confidence structural validation.

Strategic Analytical Workflow

To establish absolute structural certainty, a multiplexed orthogonal approach is required. Relying on a single modality risks the misidentification of isomeric impurities (e.g., methyl 2-cyanobenzoate or methyl 4-cyanobenzoate). The workflow below illustrates the self-validating logic: NMR provides atomic connectivity, IR confirms functional group presence, and MS verifies the exact molecular mass and fragmentation behavior.

G Sample Methyl 3-cyanobenzoate (CAS: 13531-48-1) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 Solvent IR FT-IR Spectroscopy (ATR/KBr) Sample->IR Solid State MS Mass Spectrometry (ESI-MS / EI-MS) Sample->MS Ionization Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multiplexed spectroscopic workflow for the structural validation of Methyl 3-cyanobenzoate.

Nuclear Magnetic Resonance (NMR) Profiling

Proton (1H) NMR Analysis

Rationale & Causality: Deuterated chloroform (CDCl3) is selected as the solvent because it provides excellent solubility for moderately polar esters and lacks overlapping solvent resonances in the aromatic region (7.0–8.5 ppm). The meta-substitution pattern of the cyano and ester groups creates a highly deshielded proton at the 2-position (sandwiched between the two strongly electron-withdrawing groups), which serves as a primary diagnostic anchor point[2].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.33 Singlet - 1H Aromatic H-2 (between -CN and -COOCH3)
8.27 Doublet 7.8 1H Aromatic H-4 (para to -CN)
7.84 Doublet 7.8 1H Aromatic H-6 (para to -COOCH3)
7.59 Triplet 7.8 1H Aromatic H-5 (meta to both groups)

| 3.96 | Singlet | - | 3H | Methoxy (-OCH3) protons |

Self-Validation Check: The singlet at 8.33 ppm is highly characteristic of the H-2 proton in a 1,3-disubstituted benzene ring. If this peak appears as a doublet or triplet, it immediately indicates cross-contamination with an ortho- or para-substituted isomer.

Carbon (13C) NMR Analysis

Rationale & Causality: 13C NMR is essential to confirm the quaternary carbons, particularly the cyano and carbonyl carbons, which are invisible in standard 1H NMR[2].

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm) Carbon Type Assignment
165.1 Quaternary (C=O) Ester carbonyl carbon
136.0, 133.7, 133.3, 131.4, 129.4 CH and Quaternary Aromatic ring carbons
117.9 Quaternary (C≡N) Nitrile carbon
113.0 Quaternary Aromatic carbon attached to -CN

| 52.7 | Primary (CH3) | Methoxy carbon (-OCH3) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale & Causality: While NMR provides atomic connectivity, IR provides absolute confirmation of the cyano group, which can sometimes exhibit weak signals or long relaxation times in 13C NMR. We utilize Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellets to prevent moisture absorption (which artificially broadens the baseline) and to preserve the crystalline integrity of the sample[3].

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~2220 - 2230 Medium/Sharp -C≡N Nitrile stretching
~1725 Strong/Sharp -C=O Ester carbonyl stretching
~1280 Strong C-O Ester C-O-C asymmetric stretching
~3080 Weak C-H (Aromatic) sp2 C-H stretching

| 1600, 1580 | Medium | C=C (Aromatic) | Aromatic ring breathing |

Self-Validation Check: The simultaneous presence of a sharp peak at ~2220 cm⁻¹ and a strong peak at ~1725 cm⁻¹ is the definitive IR signature of a cyanoester[3]. The absence of a broad, sweeping peak above 3000 cm⁻¹ confirms the absence of unreacted carboxylic acid (3-cyanobenzoic acid) or residual moisture.

Mass Spectrometry (MS) Characterization

Rationale & Causality: To validate the exact molecular weight and structural stability, both Electrospray Ionization (ESI) and Electron Impact (EI) MS are employed. ESI is a soft ionization technique that confirms the intact molecular ion, while EI provides a hard ionization fragmentation pattern that acts as a structural fingerprint[2][4].

Table 4: MS Fragmentation Data

Ionization Method m/z Value Relative Intensity Ion Assignment / Loss
ESI (+) 162.0 100% [M + H]⁺ (Intact protonated molecule)
EI (70 eV) 161.0 29% M⁺ (Radical cation)
EI (70 eV) 130.0 100% (Base Peak) [M - OCH3]⁺ (Loss of methoxy radical)
EI (70 eV) 102.0 41% [M - COOCH3]⁺ (Loss of ester group)

| EI (70 eV) | 75.0 | 13% | [C6H3]⁺ (Aromatic ring cleavage) |

Self-Validation Check: The base peak at m/z 130 in EI-MS corresponds to the acylium ion formed by the loss of the methoxy group (31 Da)[4]. This is a classic alpha-cleavage pathway for methyl esters, unequivocally confirming the ester moiety's presence and connectivity.

Standardized Experimental Methodologies

To ensure reproducibility across different laboratories and scale-up facilities, the following step-by-step protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of Methyl 3-cyanobenzoate (purity ≥97%) into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero reference.

  • Dissolution: Swirl gently until complete dissolution is achieved. Because the compound is highly soluble in halogenated solvents, sonication is rarely required.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid height is approximately 4-5 cm to prevent shimming errors.

  • Acquisition (1H): Run a standard 1H proton sequence (zg30) at 400 MHz. Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.

  • Acquisition (13C): Run a 13C sequence with proton decoupling (zgpg30) at 100 MHz. Critical Step: Set D1 to at least 2.0 seconds to account for the longer relaxation times of the quaternary carbons (C=O and C≡N), and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio.

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2–5 mg of solid Methyl 3-cyanobenzoate directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid crystals and the diamond sensor.

  • Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply baseline correction and an ATR correction algorithm to adjust for wavelength-dependent penetration depth, allowing for direct comparison against legacy transmission (KBr) libraries.

References

  • [1] Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1, Punagri.

  • [4] Characterization data of nitriles, Amazon AWS Supporting Information.

  • [3] Methyl 3-amino-4-cyanobenzoate|CAS 159847-82-2, Benchchem.

  • [2] Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues, The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

Methyl 3-cyanobenzoate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Methyl 3-cyanobenzoate This guide provides an in-depth analysis of the safety and handling protocols for Methyl 3-cyanobenzoate (CAS No. 13531-48-1), specifically tailo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-cyanobenzoate

This guide provides an in-depth analysis of the safety and handling protocols for Methyl 3-cyanobenzoate (CAS No. 13531-48-1), specifically tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document synthesizes critical safety information with practical, field-proven insights to ensure a comprehensive understanding of the risks and the implementation of self-validating safety procedures in a laboratory setting.

Chapter 1: Chemical Identity & Physicochemical Properties

Methyl 3-cyanobenzoate is a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Its utility in organic synthesis stems from its reactive nitrile and ester functional groups.[1][2] A foundational understanding of its physical properties is the first step in a robust risk assessment.

PropertyValueSource(s)
Synonyms 3-Cyanobenzoic acid methyl ester, Methyl m-cyanobenzoate[3][4][5]
CAS Number 13531-48-1[3][6]
Molecular Formula C9H7NO2[3][7]
Molecular Weight 161.16 g/mol [1][3]
Appearance White to off-white solid crystalline powder[1][3]
Melting Point 57-63 °C[1][5][7]
Boiling Point ~267.2 °C at 760 mmHg[3][7]
Solubility Slightly soluble in Chloroform and Methanol[3]
Flash Point 120 °C[3][5]

Chapter 2: GHS Hazard Profile & Practical Risk Assessment

Methyl 3-cyanobenzoate is classified as hazardous under the Globally Harmonized System (GHS).[6] The primary risks are associated with acute toxicity through multiple exposure routes. A clear understanding of these hazards is paramount for developing appropriate safety protocols.

GHS Classification Summary [3][4][6]

Hazard ClassCategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity Category 3H335: May cause respiratory irritation

From a researcher's perspective, a "Category 4" acute toxicity warning signifies a substance that can cause significant harm, but is not presumed to be fatal at low doses. The primary danger lies in unintentional exposure during routine handling, such as weighing the solid or transferring solutions. The accompanying irritation warnings (H315, H319, H335) underscore the necessity of robust personal protective equipment to prevent localized effects on the skin, eyes, and respiratory system.

GHS_Hazard_Profile cluster_pictograms GHS Pictograms cluster_statements Hazard Statements p1 H302 H302 Harmful if swallowed H312 H312 Harmful in contact with skin H332 H332 Harmful if inhaled H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation

Caption: GHS Hazard Profile for Methyl 3-cyanobenzoate.

Chapter 3: Protocols for Safe Handling and Storage

A self-validating safety protocol relies on engineering controls as the primary barrier to exposure, supplemented by meticulous work practices and appropriate PPE.

Engineering Controls: The single most critical engineering control for handling Methyl 3-cyanobenzoate powder is a certified chemical fume hood.[8] This provides adequate ventilation to control exposure to airborne dust and vapors, directly mitigating the inhalation hazard (H332).[6][8] All weighing and transfer operations involving the solid material must be performed within the fume hood.

Work Practices & Handling Workflow: Adherence to a strict workflow minimizes the risk of contamination and exposure.

Safe_Handling_Workflow prep 1. Pre-Operation Safety Check don_ppe 2. Don Appropriate PPE prep->don_ppe Confirm fume hood function setup 3. Prepare Work Area (Fume Hood) don_ppe->setup handle 4. Handle Chemical (Weigh, Transfer) setup->handle Keep container closed when not in use cleanup 5. Clean & Decontaminate Work Area and Glassware handle->cleanup Avoid raising dust doff_ppe 6. Doff PPE Correctly cleanup->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling Methyl 3-cyanobenzoate.

Storage Requirements: Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Conditions: Store in a dry, cool, and well-ventilated area.[2][6]

  • Container: Keep containers tightly closed to prevent moisture ingress and sublimation.[2][6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[6][8] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[6]

Chapter 4: Exposure Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions, but a robust PPE strategy is mandatory as the final line of defense.

Control LevelRequirementStandard / Rationale
Engineering Use only in a chemical fume hood or with adequate ventilation.Mitigates inhalation hazard (H332) and respiratory irritation (H335).[6][8]
Eye/Face Wear tightly fitting safety goggles.Must conform to standards such as EN166 (EU) or be NIOSH (US) approved to protect against splashes and dust.[6][9]
Skin Wear appropriate protective gloves and clothing (lab coat).Prevents dermal contact (H312) and skin irritation (H315). Always inspect gloves prior to use.[6][8]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is insufficient.Required when engineering controls cannot maintain exposure below safe levels.[6]

Scientist's Note: The selection of glove material is a critical, often overlooked step. While standard nitrile gloves provide initial splash protection, their breakthrough time can be variable depending on the solvents used to dissolve the compound. For procedures involving extended contact, consult a manufacturer-specific glove compatibility chart against the solvents in your workflow.

Chapter 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures before beginning work.

First-Aid Measures

  • Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][10] Get immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[3][9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate First-Aid Action start Exposure Event Occurs inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion action_inhale Move to Fresh Air Administer O2/CPR if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->action_skin action_eye Rinse with Water (15+ min) Lift Eyelids eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest end Seek Immediate Medical Attention action_inhale->end action_skin->end action_eye->end action_ingest->end

Caption: Decision workflow for first-aid response to exposure.

Accidental Release Measures: For a small spill, wear appropriate PPE, avoid dust formation, and sweep up the material.[3][8] Place it in a tightly sealed container for disposal.[8] Prevent the material from entering drains or waterways.[8]

Chapter 6: Toxicological and Ecological Profile

Toxicological Summary: The primary toxicological concern is acute toxicity (Category 4) via oral, dermal, and inhalation routes.[3][6] This means that short-term exposure can be harmful. There is currently limited readily available data on chronic effects, carcinogenicity, or mutagenicity.[8][9] Therefore, the precautionary principle applies: all exposures should be minimized.

Ecological Information: Data on persistence, degradability, and bioaccumulation is limited.[6] The primary directive for environmental protection is to prevent the material from entering drains and water systems.[6][8]

Chapter 7: Disposal and Decontamination

All waste material containing Methyl 3-cyanobenzoate must be treated as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][6] Do not dispose of down the drain.

  • Decontamination: All glassware and surfaces should be decontaminated. A thorough wash with an appropriate solvent followed by soap and water is recommended. The initial solvent rinse should be collected as hazardous waste.

References

  • Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc . Source: Chemsrc. [Link]

  • Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem . Source: National Institutes of Health (NIH), PubChem. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov . Source: New Jersey Department of Health. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC . Source: Centers for Disease Control and Prevention (CDC). [Link]

  • 13531-48-1 | Methyl 3-cyanobenzoate - ChemIndex . Source: ChemIndex. [Link]

Sources

Exploratory

The Chemical Versatility of Methyl 3-Cyanobenzoate: A Technical Guide to Core Reactions and Pharmacological Applications

Executive Summary Methyl 3-cyanobenzoate (CAS 13531-48-1) is a highly versatile, bifunctional aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-cyanobenzoate (CAS 13531-48-1) is a highly versatile, bifunctional aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Featuring both a cyano group (-CN) and a methyl ester group (-COOCH₃) on a benzene ring, it presents unique opportunities—and challenges—in chemoselective transformations.

This technical guide explores the core chemical reactions of methyl 3-cyanobenzoate, detailing the mechanistic causality behind specific experimental conditions, summarizing quantitative data, and providing self-validating protocols for drug development professionals.

Structural Bifunctionality and Chemoselectivity

The synthetic utility of methyl 3-cyanobenzoate lies in the differential reactivity of its two electrophilic centers. The ester carbonyl is susceptible to nucleophilic acyl substitution, while the nitrile carbon is prone to nucleophilic addition and cycloaddition.

For researchers, the primary challenge is chemoselectivity . Directing a nucleophile (such as hydroxylamine or azide) to the nitrile without causing premature aminolysis, transesterification, or hydrolysis of the methyl ester requires strict control over solvent polarity, steric hindrance, and thermodynamics [1, 2].

Core Chemical Transformations

Amidoxime Formation: The Gateway to 1,2,4-Oxadiazoles

The transformation of the cyano group into an amidoxime is the critical first step in synthesizing 1,2,4-oxadiazole derivatives, most notably the nonsense-mutation therapeutic Ataluren (PTC124) [1, 2].

Causality in Experimental Design: To achieve selective nucleophilic attack on the nitrile, the reaction is conducted in molten tert-butanol at strictly controlled temperatures (40–45 °C) [1]. The steric bulk of the tert-butanol solvent prevents it from participating in transesterification, while its non-polar characteristics appropriately solvate the organic ester. By keeping the temperature strictly below 50 °C, the kinetic barrier for ester hydrolysis remains unbroken, ensuring that the hydroxylamine selectively attacks the more electrophilic, linear cyano group.

G A Methyl 3-cyanobenzoate (Starting Material) B Hydroxylamine (50% aq) tert-butanol, 40-45°C A->B C Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate) B->C D 2-Fluorobenzoyl chloride Acylation C->D E O-Acyl Amidoxime Intermediate D->E F Cyclization (Heating) E->F G Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate F->G H Hydrolysis (NaOH) G->H I Ataluren (PTC124) (Final API) H->I

Caption: Workflow for the chemical synthesis of Ataluren (PTC124) from Methyl 3-cyanobenzoate.

Tetrazole Formation: Accessing Sartan-like Pharmacophores

Tetrazoles are bioisosteres of carboxylic acids, widely utilized in angiotensin II receptor blockers (sartans). Converting the nitrile of methyl 3-cyanobenzoate into a tetrazole requires a 1,3-dipolar cycloaddition with an azide source (e.g., NaN₃) [3].

Causality in Experimental Design: Because the unactivated nitrile is a poor dipolarophile, a Lewis acid catalyst such as zinc bromide (ZnBr₂) or dibutyltin oxide is essential [3]. The Lewis acid coordinates to the nitrogen lone pair of the cyano group, withdrawing electron density and significantly increasing the electrophilicity of the nitrile carbon. This lowers the activation energy for the cycloaddition of the azide anion, allowing the reaction to proceed efficiently without degrading the ester functionality.

Tetrazole N1 Methyl 3-cyanobenzoate N4 [Nitrile-Catalyst Complex] Enhanced Electrophilicity N1->N4 N2 Sodium Azide (NaN3) N5 1,3-Dipolar Cycloaddition N2->N5 Azide attack N3 Catalyst: ZnBr2 (Lewis Acid Activation) N3->N4 Coordinates to -CN N4->N5 N6 5-(3-Methoxycarbonylphenyl)tetrazole N5->N6

Caption: Mechanistic pathway for the conversion of the cyano group to a tetrazole ring.

Nitrile Reduction vs. Ester Hydrolysis

Using complex metal hydrides like sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al) at strictly low temperatures (-40 to -70 °C), the ester can be selectively reduced to an aldehyde without fully reducing the nitrile [4]. Conversely, using standard hydrogenation (Pd/C) or LiAlH₄ typically reduces the nitrile to a primary amine (forming methyl 3-(aminomethyl)benzoate), but aggressive LiAlH₄ will concurrently reduce the ester to an alcohol. Controlling the stoichiometric ratio and temperature is the self-validating mechanism here: exceeding -40 °C during Red-Al reduction invariably leads to over-reduction to the alcohol [4].

Quantitative Data Summaries

The following table summarizes the optimal reaction conditions for the core transformations of methyl 3-cyanobenzoate, highlighting the chemoselective parameters required for high yields.

TransformationReagents / CatalystSolventTemp (°C)Yield (%)Key Product
Amidoxime Formation 50% aq. NH₂OHtert-Butanol40–45~92.5Methyl 3-(N'-hydroxycarbamimidoyl)benzoate
Tetrazole Formation NaN₃, ZnBr₂H₂O / i-PrOH100 (Reflux)66–685-(3-Methoxycarbonylphenyl)tetrazole
1,2,4-Oxadiazole Cyclization 2-Fluorobenzoyl chlorideToluene / TEA78–8274–90Methyl 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoate
Ester Reduction NaAlH₂(OCH₂CH₂OCH₃)₂Diethyl Ether-70 to -40~83.53-Cyanobenzaldehyde

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-(N'-hydroxycarbamimidoyl)benzoate [1]

This protocol utilizes thermodynamic control to prevent ester hydrolysis during amidoxime formation.

  • Reactor Preparation: Charge a dry, inert-gas-purged reaction vessel with methyl 3-cyanobenzoate (1.0 eq) and molten tert-butanol (approx. 2.5 volumes).

  • Temperature Equilibration: Set the reactor jacket temperature to 40–45 °C and initiate continuous agitation to ensure complete dissolution.

  • Reagent Addition: Slowly dose 50% aqueous hydroxylamine (1.1–1.5 eq) over 2.5 to 3 hours. Causality Note: Gradual addition prevents exothermic spikes that could provide the activation energy needed for unwanted ester hydrolysis.

  • Self-Validating Monitoring: Maintain the batch at 40–45 °C for an additional 3 hours. Validate reaction completion via HPLC sampling. The system is considered self-validated and complete only when the unreacted ester peak is < 0.5%.

  • Isolation & Drying: Precipitate the product, filter, and dry in an air oven at 50–55 °C for 48 hours to yield the amidoxime intermediate. Causality Note: Drying strictly below 55 °C prevents thermal degradation of the heat-sensitive amidoxime.

Protocol B: Lewis-Acid Catalyzed Tetrazole Formation [3]

This protocol leverages Lewis acid activation to enable cycloaddition on an otherwise unreactive nitrile.

  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stir bar, combine methyl 3-cyanobenzoate (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add a solvent mixture of H₂O and isopropanol (3:1 ratio) to form a suspension.

  • Activation & Cycloaddition: Heat the reaction mixture to reflux (approx. 100 °C) for 24 hours. Causality Note: ZnBr₂ coordinates to the nitrile, lowering the LUMO of the cyano group and facilitating the azide attack.

  • Self-Validating Quench: Cool the mixture to room temperature and quench with 1M HCl. Validation step: The addition of HCl protonates the newly formed tetrazole (pKa ~4.5) driving it into the organic phase, while simultaneously solubilizing the zinc salts into the aqueous phase. A clear phase separation indicates a successful quench.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate 5-(3-Methoxycarbonylphenyl)tetrazole.

References

  • Source: European Patent Office (EP2059513B1)
  • Title: Procede de preparation de tetrazoles (Process for the preparation of tetrazoles)
  • Source: United States Patent Office (US3660416A)

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methyl 3-cyanobenzoate via Fischer Esterification of 3-cyanobenzoic acid

Abstract This document provides a detailed protocol for the synthesis of methyl 3-cyanobenzoate from 3-cyanobenzoic acid using a classic Fischer esterification reaction. This method is a cornerstone of organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-cyanobenzoate from 3-cyanobenzoic acid using a classic Fischer esterification reaction. This method is a cornerstone of organic synthesis, offering a straightforward and cost-effective route to ester formation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and discuss safety, purification, and characterization of the final product.

Introduction

Methyl 3-cyanobenzoate is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and functional materials. The cyano and ester functional groups provide versatile handles for further chemical modifications. The synthesis from 3-cyanobenzoic acid and methanol, catalyzed by a strong acid like sulfuric acid, is a prime example of Fischer esterification. This acid-catalyzed nucleophilic acyl substitution reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, in this case, methanol, or by removing water as it is formed.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic attack steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
3-cyanobenzoic acidC₈H₅NO₂147.135.0 gSigma-Aldrich
Methanol (anhydrous)CH₃OH32.0450 mLFisher Scientific
Sulfuric acid (conc.)H₂SO₄98.081.5 mLVWR
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gAcros Organics
Diethyl ether(C₂H₅)₂O74.12~100 mLJ.T. Baker
Round-bottom flask--250 mL-
Reflux condenser----
Separatory funnel--250 mL-
Magnetic stirrer and stir bar----
Heating mantle----
Workflow Diagram

G A 1. Reagent Addition - Add 3-cyanobenzoic acid to a 250 mL round-bottom flask. - Add methanol and a magnetic stir bar. B 2. Catalyst Addition - Slowly add concentrated sulfuric acid dropwise with stirring. A->B Careful Addition C 3. Reflux - Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. B->C Heating D 4. Work-up: Quenching & Extraction - Cool the reaction mixture to room temperature. - Pour into a separatory funnel containing water. - Extract with diethyl ether. C->D Cooling & Transfer E 5. Washing - Wash the organic layer with saturated sodium bicarbonate solution. - Wash with brine. D->E Phase Separation F 6. Drying and Solvent Removal - Dry the organic layer over anhydrous sodium sulfate. - Remove the solvent by rotary evaporation. E->F Drying G 7. Purification & Characterization - Purify the crude product by distillation or chromatography if necessary. - Characterize by NMR, IR, and melting point. F->G Final Steps

Caption: Experimental workflow for the synthesis of methyl 3-cyanobenzoate.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-cyanobenzoic acid (5.0 g).

  • Add methanol (50 mL) to the flask followed by a magnetic stir bar.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) dropwise to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Wash the organic layer with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution and remove the diethyl ether using a rotary evaporator to yield the crude methyl 3-cyanobenzoate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: This experiment should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

    • Diethyl Ether: Extremely flammable. Work away from ignition sources.

Characterization

The identity and purity of the synthesized methyl 3-cyanobenzoate can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons and the methyl ester protons.

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the ester group should be observed around 1720 cm⁻¹.

    • A C≡N stretch for the nitrile group should be visible around 2230 cm⁻¹.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

Expected Results

Starting with 5.0 g of 3-cyanobenzoic acid, a typical yield of methyl 3-cyanobenzoate would be in the range of 70-85%, depending on the reaction conditions and purification efficiency.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Royal Society of Chemistry. Fischer Esterification. [Link]

Application

Application Note: Advanced Cyanation Protocols for 3-Halogenated Benzoic Acid Methyl Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst selection, and self-validating experimental workflows for the synthesis of methyl 3-cyanob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst selection, and self-validating experimental workflows for the synthesis of methyl 3-cyanobenzoate.

Executive Summary & Strategic Importance

The transformation of 3-halogenated benzoic acid methyl esters (iodo-, bromo-, and chloro- derivatives) into methyl 3-cyanobenzoate is a foundational carbon-carbon bond-forming reaction in modern organic synthesis. The resulting benzonitrile scaffold is a highly versatile electrophilic handle and a critical intermediate in the synthesis of pharmaceuticals, including mGlu5R modulators and dual PARP-EZH2 epigenetic inhibitors[1],[2].

Historically, cyanation relied on the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide at extreme temperatures. Modern methodologies have shifted toward catalytic transition-metal systems (Palladium, Nickel, and Copper) utilizing slow-release or less toxic cyanide sources[3],[4]. This guide outlines the mechanistic causality behind catalyst and reagent selection, providing self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful cyanation reaction, the chemist must balance the reactivity of the aryl halide with the kinetics of the cyanide source. Failure to control this balance typically results in catalyst poisoning or incomplete conversion.

The Halogen Effect on Oxidative Addition

The bond dissociation energy of the aryl-halogen bond dictates the rate of the initial oxidative addition step.

  • Iodides (Methyl 3-iodobenzoate): Undergo rapid oxidative addition. They are highly reactive and can be efficiently cyanated using milder copper-catalyzed conditions or even metal-free photoredox approaches[4].

  • Bromides (Methyl 3-bromobenzoate): Possess moderate reactivity. They require highly active Palladium (Pd) catalysts. The use of photoredox-assisted silyl-radical-mediated bromine abstraction using TsCN has also emerged as a powerful, mild alternative[5].

  • Chlorides (Methyl 3-chlorobenzoate): Present a high activation barrier. They necessitate highly electron-rich Nickel (Ni) catalysts or specialized Pd/bidentate phosphine systems (e.g., DCPE, Xantphos) to force the oxidative addition[6].

Cyanide Source Kinetics & Catalyst Deactivation

A critical failure point in Pd-catalyzed cyanation is catalyst deactivation via the formation of highly stable, catalytically dead [Pd(CN)4​]2− complexes.

  • Causality: If the concentration of dissolved cyanide in the reaction mixture exceeds the rate of oxidative addition, the Pd(II) intermediate is overwhelmed, halting the catalytic cycle.

  • Solution: Utilizing K4​[Fe(CN)6​] (Potassium hexacyanoferrate(II)) provides a slow, controlled release of cyanide ions into the organic phase, ensuring that transmetalation occurs without poisoning the palladium center[3]. It is also significantly less toxic than Zn(CN)2​ or NaCN , simplifying waste stream management[2].

Ligand Selection

Bidentate phosphines such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred for Pd and Ni catalysis. Their wide bite angle sterically forces the aryl and cyano groups into close proximity on the metal center, dramatically accelerating the reductive elimination step and preventing off-target homocoupling[6].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the optimal parameters for cyanating different 3-halogenated benzoic acid methyl esters based on empirical literature data.

SubstrateHalogenReactivityOptimal Catalyst SystemPreferred Cyanide SourceTypical Temp (°C)Ref
Methyl 3-iodobenzoate IodineHighCuI (Catalytic) + LigandCuCN or KCN80 - 100[4]
Methyl 3-bromobenzoate BromineModeratePd(OAc)₂ / dppf K4​[Fe(CN)6​] or TsCN100 - 120[3],[5]
Methyl 3-chlorobenzoate ChlorineLowNi(cod)₂ / DCPE Zn(CN)2​ 120 - 140[6]

Visualizing the Reaction Architecture

Mechanism A Pd(0)L_n Active Catalyst B Oxidative Addition [Ar-Pd(II)(L_n)-X] A->B Methyl 3-halobenzoate C Transmetalation [Ar-Pd(II)(L_n)-CN] B->C Cyanide Source D Reductive Elimination Ar-CN Product C->D Halide Exchange D->A Catalyst Regeneration

Pd-Catalyzed Cyanation Cycle of Methyl 3-halobenzoates.

Workflow Step1 Reagent Assembly Step2 Inert Gas Degassing Step1->Step2 Step3 Catalytic Heating Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Standardized Workflow for Transition-Metal Catalyzed Cyanation.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of Methyl 3-bromobenzoate

Utilizing a green, slow-release cyanide source to prevent catalyst poisoning.

Reagents:

  • Methyl 3-bromobenzoate: 1.0 mmol (215 mg)

  • K4​[Fe(CN)6​]⋅3H2​O : 0.2 mmol (84 mg) (Note: 1 mole provides 6 moles of CN− )[3]

  • Pd(OAc)2​ : 2 mol% (4.5 mg)

  • dppf: 4 mol% (22 mg)

  • Na2​CO3​ : 1.0 mmol (106 mg)

  • Solvent: N,N-Dimethylacetamide (DMA) / H2​O (10:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 3-bromobenzoate, K4​[Fe(CN)6​]⋅3H2​O , Pd(OAc)2​ , dppf, and Na2​CO3​ .

    • Causality: Water is strictly required as a co-solvent to partially solubilize the K4​[Fe(CN)6​] , enabling the slow phase-transfer of cyanide to the catalytic center[3].

  • Degassing (Critical Step): Add the DMA/ H2​O solvent mixture. Seal the tube with a rubber septum and sparge with Argon for 15 minutes.

    • Validation Checkpoint: The solution will initially appear as a yellow/orange heterogeneous suspension. Cessation of bubbling indicates bulk dissolved oxygen removal. Oxygen must be excluded to prevent the oxidation of dppf to dppf-oxide, which kills the catalyst.

  • Catalytic Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 120 °C for 16 hours.

    • Validation Checkpoint: As the active Pd(0) species forms and enters the catalytic cycle, the mixture will transition to a dark red/brown homogeneous solution with some inorganic salt precipitation.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate with water (3 x 10 mL) and brine (10 mL).

    • Safety Note: Do NOT acidify the aqueous wash. Acidification of unreacted cyanide salts will generate lethal Hydrogen Cyanide (HCN) gas[2]. Dispose of the aqueous layer in a dedicated basic cyanide waste stream.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

    • Validation Checkpoint: The product, methyl 3-cyanobenzoate, will elute as a white solid. TLC (UV active) should confirm the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of the more polar nitrile product ( Rf​≈0.4 ).

Protocol B: Copper-Catalyzed Cyanation of Methyl 3-iodobenzoate

A modified Rosenmund-von Braun approach leveraging the high reactivity of the C-I bond.

Reagents:

  • Methyl 3-iodobenzoate: 1.0 mmol (262 mg)

  • CuCN: 1.2 mmol (107 mg)

  • Solvent: Anhydrous DMF (3 mL)

Step-by-Step Methodology:

  • Assembly & Degassing: In a flame-dried vial, combine methyl 3-iodobenzoate and CuCN in anhydrous DMF. Sparge with Argon for 10 minutes[4].

    • Causality: CuCN is polymeric and highly insoluble. DMF acts as a coordinating solvent that breaks down the polymeric structure, forming reactive [Cu(CN)2​]− species at elevated temperatures.

  • Heating: Heat the sealed vial to 100 °C for 12 hours.

    • Validation Checkpoint: The initial green/brown suspension will gradually clear into a homogeneous dark solution as the CuCN is consumed and the soluble CuI byproduct is formed.

  • Workup: Cool to room temperature. Pour the mixture into a 1:1 solution of Ethyl Acetate and aqueous Ammonia (28% NH4​OH , 10 mL).

    • Causality: Aqueous ammonia is mandatory. It forms a highly soluble, deep blue [Cu(NH3​)4​]2+ complex, pulling the copper out of the organic phase and preventing troublesome emulsions during extraction.

  • Extraction: Separate the layers. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate to yield the crude methyl 3-cyanobenzoate.

References

  • [1] Taylor & Francis. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Available at:

  • [3] Sigma Aldrich / Chemistry (Weinheim). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. Available at:

  • [5] RSC.org. Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. Available at:

  • [4] Google Patents (US6888032B2). Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds. Available at:

  • [6] ACS Chemical Reviews. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Available at:

  • [2] Benchchem. Methyl 3-Cyano-5-fluorobenzoate Technical Guide. Available at:

Sources

Method

The Strategic Utility of 3-Cyanobenzoic Acid Methyl Ester in the Synthesis of Pharmaceutical Intermediates: A Guide for Drug Development Professionals

Introduction: The Unassuming Architect in Drug Synthesis In the intricate world of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unassuming Architect in Drug Synthesis

In the intricate world of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of a therapeutic agent. Among the vast arsenal of chemical building blocks, 3-Cyanobenzoic acid methyl ester (Methyl 3-cyanobenzoate) has emerged as a particularly versatile and strategic intermediate. Its bifunctional nature, possessing both a reactive cyano group and a readily transformable methyl ester, provides a powerful handle for medicinal chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-Cyanobenzoic acid methyl ester in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and an analysis of the chemical principles that underpin its utility. We will delve into its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, the orphan drug Ataluren, and a novel class of DNA repair enzyme inhibitors, showcasing the compound's strategic importance in modern drug discovery.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of 3-Cyanobenzoic acid methyl ester is fundamental to appreciating its role in synthesis.

PropertyValueReference
CAS Number 13531-48-1
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 57-63 °C
Solubility Soluble in polar organic solvents

The reactivity of 3-Cyanobenzoic acid methyl ester is dictated by its two primary functional groups: the cyano group (-C≡N) and the methyl ester group (-COOCH₃).

  • The Cyano Group: This electron-withdrawing group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic systems. This versatility is a key asset in constructing diverse molecular scaffolds.

  • The Methyl Ester Group: The ester functionality is a classic protecting group for a carboxylic acid and can be readily hydrolyzed under basic or acidic conditions. It can also be converted to amides, hydrazides, or other carboxylic acid derivatives, providing another avenue for molecular elaboration.

This dual reactivity allows for a stepwise and controlled manipulation of the molecule, enabling the construction of complex pharmaceutical agents.

Application in the Synthesis of Marketed Drugs and Investigational New Drugs

The true value of a chemical intermediate is demonstrated through its successful application in the synthesis of active pharmaceutical ingredients (APIs). 3-Cyanobenzoic acid methyl ester has proven its worth in several notable examples.

Synthesis of Ataluren: A Promising Agent for Nonsense Mutations

Ataluren (trade name Translarna™) is a drug for the treatment of Duchenne muscular dystrophy caused by a nonsense mutation.[1][2] The synthesis of Ataluren prominently features 3-Cyanobenzoic acid methyl ester as a key starting material for the construction of the central 1,2,4-oxadiazole ring.[1][2]

Synthetic Pathway Overview:

The synthesis of Ataluren from 3-Cyanobenzoic acid methyl ester proceeds through a multi-step sequence involving the formation of an amidoxime, followed by a cyclization reaction with an activated carboxylic acid derivative.

Ataluren_Synthesis start Methyl 3-cyanobenzoate intermediate1 N'-hydroxy-3-(methoxycarbonyl)benzimidamide (Amidoxime) start->intermediate1 Hydroxylamine intermediate2 O-(2-fluorobenzoyl) amidoxime intermediate1->intermediate2 2-Fluorobenzoyl chloride intermediate3 Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate intermediate2->intermediate3 Cyclization (Heat) final Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) intermediate3->final Hydrolysis

Caption: Synthetic pathway for Ataluren from Methyl 3-cyanobenzoate.

Detailed Protocol: One-Pot Synthesis of Ataluren Intermediate

A one-pot synthesis approach is often favored in industrial settings to improve efficiency and reduce waste. The following protocol is a representative example for the synthesis of the key oxadiazole intermediate.[1]

Materials:

ReagentCAS NumberMolecular WeightPurpose
Methyl 3-cyanobenzoate13531-48-1161.16 g/mol Starting Material
Hydroxylamine (50% in water)7803-49-833.03 g/mol Amidoxime formation
2-Fluorobenzoyl chloride393-52-2158.56 g/mol Acylating agent
Triethylamine121-44-8101.19 g/mol Base
tert-Butanol75-65-074.12 g/mol Solvent
Toluene108-88-392.14 g/mol Solvent for cyclization

Procedure:

  • Amidoxime Formation:

    • To a solution of methyl 3-cyanobenzoate in tert-butanol, add 50% aqueous hydroxylamine.

    • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC). The choice of a mild temperature and aqueous hydroxylamine facilitates the nucleophilic addition to the nitrile in a controlled manner.

  • Acylation:

    • Cool the reaction mixture to room temperature and add triethylamine.

    • Slowly add a solution of 2-fluorobenzoyl chloride in tert-butanol, maintaining the temperature below 30 °C. The triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Cyclization:

    • After the acylation is complete, add toluene to the reaction mixture.

    • Heat the mixture to reflux (approximately 110-120 °C) and stir for 12-18 hours. The high temperature promotes the intramolecular cyclization of the O-acyl amidoxime to form the stable 1,2,4-oxadiazole ring.

  • Work-up and Isolation:

    • Cool the reaction mixture and wash with water and brine.

    • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate.

    • The crude product can be purified by recrystallization or chromatography.

Final Step: Hydrolysis to Ataluren

The final step involves the hydrolysis of the methyl ester to the carboxylic acid.

  • Dissolve the intermediate in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base such as sodium hydroxide or lithium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the final product, Ataluren.

  • The product can be collected by filtration and purified by recrystallization.

Synthesis of a Key Precursor for Ketoprofen

Ketoprofen is a widely used NSAID for the management of pain and inflammation. While the direct synthesis of Ketoprofen from 3-Cyanobenzoic acid methyl ester is not the most common route, a closely related derivative, methyl 3-(cyanomethyl)benzoate, serves as a crucial starting material for a key intermediate, 3-(1-cyanoethyl)benzoic acid.[3][4] This highlights the utility of the cyanobenzoic acid scaffold in accessing this important class of drugs.

Synthetic Pathway Overview:

The synthesis involves the α-methylation of the benzylic position, followed by hydrolysis of the ester and nitrile groups.

Ketoprofen_Intermediate_Synthesis start Methyl 3-(cyanomethyl)benzoate intermediate1 Methyl 3-(1-cyanoethyl)benzoate start->intermediate1 Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) / Base intermediate2 3-(1-Cyanoethyl)benzoic acid intermediate1->intermediate2 Hydrolysis final Ketoprofen intermediate2->final Further steps (e.g., Friedel-Crafts acylation)

Caption: Synthesis of a Ketoprofen precursor from a related cyanobenzoate derivative.

Detailed Protocol: α-Methylation of Methyl 3-(cyanomethyl)benzoate

Materials:

ReagentCAS NumberMolecular WeightPurpose
Methyl 3-(cyanomethyl)benzoate68432-92-8175.19 g/mol Starting Material
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Base
Methyl iodide74-88-4141.94 g/mol Methylating agent
Anhydrous THF109-99-972.11 g/mol Solvent

Procedure:

  • Deprotonation:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to 0 °C. The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the relatively acidic benzylic proton without competing nucleophilic attack on the ester or nitrile.

    • Slowly add a solution of methyl 3-(cyanomethyl)benzoate in anhydrous THF. The acidity of the benzylic proton is enhanced by the electron-withdrawing effects of both the cyano and the ester groups.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Methylation:

    • Add methyl iodide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude methyl 3-(1-cyanoethyl)benzoate can be purified by column chromatography.

The resulting intermediate, 3-(1-cyanoethyl)benzoic acid (obtained after hydrolysis), is then converted to its acyl chloride and subjected to a Friedel-Crafts acylation with benzene to introduce the benzoyl group, a key step in the final synthesis of Ketoprofen.[5]

Synthesis of Inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the base excision repair pathway of DNA, making it an attractive target for cancer therapy.[5] Small molecule inhibitors of APE1 can sensitize cancer cells to DNA-damaging agents. 3-Carbamoylbenzoic acid derivatives have been identified as a promising class of APE1 inhibitors, and their synthesis can be readily achieved from 3-Cyanobenzoic acid methyl ester.[5]

Synthetic Pathway Overview:

The synthesis involves the hydrolysis of the cyano group to a primary amide, followed by further modifications.

APE1_Inhibitor_Synthesis start Methyl 3-cyanobenzoate intermediate1 Methyl 3-carbamoylbenzoate start->intermediate1 Controlled Hydrolysis (e.g., H₂O₂, base) final 3-Carbamoylbenzoic Acid Derivatives (APE1 Inhibitors) intermediate1->final Ester Hydrolysis & Further Modifications

Caption: General synthetic route to APE1 inhibitors from Methyl 3-cyanobenzoate.

Detailed Protocol: Controlled Hydrolysis of the Cyano Group

The selective hydrolysis of a nitrile to a primary amide in the presence of an ester can be challenging. A common method involves the use of hydrogen peroxide under basic conditions.

Materials:

ReagentCAS NumberMolecular WeightPurpose
Methyl 3-cyanobenzoate13531-48-1161.16 g/mol Starting Material
Hydrogen peroxide (30% solution)7722-84-134.01 g/mol Oxidizing agent for hydrolysis
Potassium carbonate584-08-7138.21 g/mol Base
Dimethyl sulfoxide (DMSO)67-68-578.13 g/mol Solvent

Procedure:

  • Reaction Setup:

    • Dissolve methyl 3-cyanobenzoate in DMSO.

    • Add potassium carbonate to the solution.

  • Hydrolysis:

    • Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the temperature between 20-30 °C. The use of a carbonate base provides mildly alkaline conditions that facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, leading to the formation of the peroxyimidic acid intermediate, which then rearranges to the amide.

    • Stir the reaction for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Isolation:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford methyl 3-carbamoylbenzoate.

This intermediate can then undergo ester hydrolysis and further derivatization to generate a library of 3-carbamoylbenzoic acid-based APE1 inhibitors for structure-activity relationship (SAR) studies.[5]

Conclusion and Future Outlook

3-Cyanobenzoic acid methyl ester is a testament to the principle that the strategic value of a chemical intermediate lies in its synthetic versatility and its ability to provide efficient access to high-value molecules. As demonstrated in the synthesis of Ataluren, a key precursor for Ketoprofen, and a promising class of APE1 inhibitors, this unassuming molecule offers medicinal chemists a reliable and adaptable platform for the construction of complex pharmaceutical agents. The distinct and predictable reactivity of its cyano and methyl ester functionalities allows for a high degree of control in multistep syntheses. As the demand for novel therapeutics continues to grow, the importance of well-characterized and strategically designed intermediates like 3-Cyanobenzoic acid methyl ester will only increase, solidifying its place as a cornerstone in the edifice of modern drug discovery.

References

  • Aiello, F., Shabaik, Y., Esqueda, A., Sanchez, T. W., Grande, F., Garofalo, A., & Neamati, N. (2012). Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1). ChemMedChem, 7(10), 1825–1839. [Link]

  • PTC Therapeutics, Inc. (2017). Process for preparing ataluren and its intermediates. U.S.
  • PTC Therapeutics, Inc. (2017). Process for preparing ataluren and its intermediates.
  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2016). Preparation method for ketoprofen.
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Jingzhou Tengfei Chemicals Co., Ltd. (2013). Novel 3-cyano methyl benzoate preparing method.
  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. [Link]

  • SciSpace. (2020). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. Mechanism of α‐monomethylation with Me2NH‐BH3/DMF. [Link]

  • PTC Therapeutics, Inc. (2008). Processes for the preparation of 1,2,4-oxadiazole benzoic acids.
  • Figshare. (2025). Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. [Link]

  • LookChem. Methyl 3-cyanobenzoate. [Link]

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives.

Sources

Application

Role of Methyl 3-cyanobenzoate in liquid crystal material synthesis

Application Note: The Role of Methyl 3-Cyanobenzoate in the Synthesis of Advanced Liquid Crystal Materials Introduction & Strategic Rationale Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a highly versatile aromatic ester...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of Methyl 3-Cyanobenzoate in the Synthesis of Advanced Liquid Crystal Materials

Introduction & Strategic Rationale

Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a highly versatile aromatic ester utilized extensively as a foundational building block in both advanced materials science and pharmaceutical development[1][2]. For drug development professionals, this compound is widely recognized as the critical starting material for the synthesis of Ataluren, a targeted therapeutic agent designed to manage nonsense mutation-mediated genetic disorders[3][4]. However, in the realm of materials science, this compound serves an equally vital role: it is a premier precursor for synthesizing lateral cyano-substituted liquid crystals (LCs) and complex bimesogens[5][6].

The strategic inclusion of a meta-cyano group (3-cyano) on a benzoate core fundamentally alters the electro-optical properties of the resulting mesogen. While 4-cyanobenzoates impart strong positive dielectric anisotropy (Δε > 0) ideal for Twisted Nematic (TN) displays[5], the 3-cyano substitution introduces a strong transverse dipole moment. This structural causality results in negative dielectric anisotropy (Δε < 0), making these materials indispensable for Vertical Alignment (VA) mode displays, which require molecules to align perpendicularly to an applied electric field. Furthermore, Methyl 3-cyanobenzoate can undergo acid-catalyzed trimerization to form triaryltriazine-based columnar liquid crystals, offering unique pathways to discotic mesophases[7].

Mechanistic Causality in Mesogen Design

When designing calamitic (rod-like) or bent-core liquid crystals, the choice of the central core and lateral substituents dictates the macroscopic phase behavior. Chiral liquid crystal subunits can also be synthesized by integrating cyanobenzoate derivatives with chiral spacers to tune the helical twisting power[8].

  • Electronic Causality: The strong electron-withdrawing nature of the cyano group (-CN) creates a permanent dipole. Positioned at the 3-position (meta), this dipole is oriented transversely to the long molecular axis, directly dictating the negative dielectric response.

  • Steric Causality: The lateral cyano group increases the molecular breadth. This steric disruption prevents tight smectic (layered) packing, thereby suppressing highly ordered smectic phases and broadening the technologically useful nematic phase window[7][8].

Mechanism Cyano Meta-Cyano (-CN) Group on Benzoate Core Dipole Strong Transverse Dipole Moment (μ_perp) Cyano->Dipole Electronic Steric Increased Molecular Breadth Cyano->Steric Steric Dielectric Negative Dielectric Anisotropy (Δε < 0) Dipole->Dielectric Field Alignment Phase Broadened Nematic Window (Smectic Suppression) Steric->Phase Packing Disruption

Electro-steric effects of meta-cyano substitution on liquid crystal mesomorphic properties.

Quantitative Impact on Mesomorphic Properties

To illustrate the causality of substitution patterns, Table 1 compares the typical phase transitions and dielectric properties of benzoate-based liquid crystals. The data demonstrates how shifting the cyano group from the para to the meta position fundamentally changes the material's response to electric fields.

Table 1: Influence of Cyano-Substitution on Mesomorphic Properties

Mesogen Core Structure Substitution Pattern Phase Transition Temperatures (°C) Dielectric Anisotropy (Δε) Primary Display Application
4-Alkoxyphenyl benzoate Unsubstituted Cr 45 N 60 Iso ~ +0.5 Additive / Diluent
4-Alkoxyphenyl 4-cyanobenzoate Terminal (4-CN) Cr 55 N 85 Iso +10.0 to +15.0 Twisted Nematic (TN)
4-Alkoxyphenyl 3-cyanobenzoate Lateral (3-CN) Cr 40 N 70 Iso -2.0 to -5.0 Vertical Alignment (VA)

(Note: Data represents generalized homologous series averages to demonstrate structure-property relationships).

Synthesis Workflow & Self-Validating Protocols

The synthesis of 3-cyanobenzoate-based mesogens typically follows a robust three-step workflow: Saponification of the methyl ester, acyl activation, and esterification with a mesogenic phenol[9][10]. Methyl 3-cyanobenzoate is preferred over the direct use of 3-cyanobenzoic acid in early supply chains due to its higher solubility, stability, and ease of purification[1][3].

G A Methyl 3-cyanobenzoate (CAS: 13531-48-1) B Saponification (NaOH, THF/H2O, 60°C) A->B C 3-Cyanobenzoic Acid (Intermediate) B->C D Acyl Activation (SOCl2, DMF cat., Reflux) C->D E 3-Cyanobenzoyl Chloride (Reactive Electrophile) D->E F Esterification (Mesogenic Phenol, Et3N, DCM) E->F G Lateral Cyano-Substituted Liquid Crystal F->G

Synthesis workflow of lateral cyano-substituted liquid crystals from Methyl 3-cyanobenzoate.

Experimental Protocol 1: Saponification to 3-Cyanobenzoic Acid

Causality & Design: The methyl ester must be hydrolyzed to the free carboxylic acid to allow for subsequent acyl chloride formation. A mixed solvent system (THF/H2O) is used to ensure the solubility of both the organic ester and the inorganic base (NaOH), preventing biphasic reaction stalling[4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (62.0 mmol) of Methyl 3-cyanobenzoate in 50 mL of Tetrahydrofuran (THF).

  • Base Addition: Slowly add 50 mL of a 2M aqueous NaOH solution (100 mmol) to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 3 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the starting material spot (Rf ~0.6) disappears, and a baseline spot (the sodium salt of the acid) remains.

  • Workup: Cool the mixture to room temperature and remove THF under reduced pressure. Dilute the remaining aqueous layer with 50 mL of distilled water and wash with 30 mL of diethyl ether to remove unreacted organics.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 3M HCl until pH 2-3 is reached. A white precipitate of 3-cyanobenzoic acid will form[9].

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 50°C.

  • Self-Validation Checkpoint 2 (Yield & Purity): Weigh the dried product (Expected yield: >90%). Confirm purity via melting point analysis (Expected: 217-219°C).

Experimental Protocol 2: Esterification to 4-Alkoxyphenyl 3-Cyanobenzoate

Causality & Design: While direct Steglich esterification can be used, converting the acid to an acyl chloride ensures a higher yielding, irreversible reaction with sterically hindered mesogenic phenols[5]. Triethylamine (Et3N) is employed as an acid scavenger to drive the reaction forward and prevent phenol protonation.

Step-by-Step Methodology:

  • Activation: Suspend 5.0 g (34.0 mmol) of 3-cyanobenzoic acid in 30 mL of anhydrous dichloromethane (DCM). Add 3.0 mL (41.0 mmol) of thionyl chloride (SOCl2) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Reflux the mixture at 45°C under a nitrogen atmosphere for 4 hours until gas evolution (SO2, HCl) ceases and the solution becomes clear, indicating the formation of 3-cyanobenzoyl chloride.

  • Concentration: Remove excess SOCl2 and DCM under reduced pressure. Redissolve the crude acyl chloride in 20 mL of fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve 34.0 mmol of the chosen mesogenic phenol (e.g., 4-hexyloxyphenol) and 5.7 mL (41.0 mmol) of Et3N in 30 mL of anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add the acyl chloride solution to the phenol solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Self-Validation Checkpoint 3 (Precipitate): The formation of a white precipitate (Triethylamine hydrochloride) visually validates that the coupling reaction has occurred.

  • Workup & Purification: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate. Purify the crude liquid crystal via column chromatography (Silica gel, Hexane/DCM gradient) followed by recrystallization from ethanol.

  • Final Validation (DSC): Analyze the purified mesogen using Differential Scanning Calorimetry (DSC) to confirm the expected Crystalline → Nematic → Isotropic phase transition temperatures.

References

  • Portico. "Ataluren." Drugs of the Future. URL:[Link]

  • ACS Publications. "Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals." The Journal of Organic Chemistry. URL: [Link]

  • ResearchGate. "Liquid crystalline triaryltriazines 4, 5, 7 & 8 and related systems 1,..." ResearchGate. URL: [Link]

Sources

Method

Application Note: Advanced Recrystallization Techniques for 3-Cyanobenzoic Acid Methyl Ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 3-Cyanobenzoic acid methyl ester (Methyl 3-cyanobenzoate, CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Cyanobenzoic acid methyl ester (Methyl 3-cyanobenzoate, CAS: 13531-48-1) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including human apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors and 1,2,4-oxadiazole benzoic acid derivatives[1][2]. Achieving high purity (>99%) of this intermediate is paramount to prevent downstream catalytic poisoning and side reactions. This application note provides a comprehensive, thermodynamically grounded guide to the recrystallization of 3-cyanobenzoic acid methyl ester, moving beyond basic procedures to explain the causality behind solvent selection, temperature control, and phase behaviors.

Physicochemical Profiling & Thermodynamic Rationale

To design an effective recrystallization protocol, one must first analyze the physical properties of the target molecule. Methyl 3-cyanobenzoate presents a unique challenge due to its relatively low melting point.

The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

Methyl 3-cyanobenzoate has a recorded melting point of 58–61 °C[3]. A common failure mode in its purification is "oiling out"—a thermodynamic state where the compound melts into a separate, immiscible liquid phase during heating rather than dissolving into the solvent lattice. When this oil cools, it traps impurities and solidifies as an amorphous mass rather than forming a pure crystalline lattice.

Causality in Solvent Selection: To prevent oiling out, the dissolution temperature must remain below the melting point of the solute (<58 °C). Therefore, high-boiling solvents (like toluene, BP 110 °C) are contraindicated. Instead, low-boiling polar protic solvents like Methanol (BP 64.7 °C)[4], or binary anti-solvent systems such as Hexane/Ethyl Acetate[5] and CH₂Cl₂/MeOH/Hexane[6], are required. These systems allow for complete dissolution at gentle temperatures (45–50 °C), ensuring a solid-to-liquid transition purely through solvation rather than melting.

Data Presentation: Physicochemical & Solvent Parameters

Table 1: Physicochemical Properties of Methyl 3-cyanobenzoate

PropertyValueReferenceCausality / Impact on Protocol
CAS Number 13531-48-1[1][7]Unique identifier for material sourcing.
Appearance White to Off-White crystal[1][7]Visual baseline for purity assessment.
Melting Point 58 - 61 °C[3]Critical limit. Dissolution temp must not exceed 55 °C.
Solubility Profile Soluble in EtOAc, CHCl₃, MeOH[1][7]Dictates primary solvent choice for supersaturation.

Table 2: Validated Solvent Systems for Recrystallization

Solvent SystemMechanismProsCons
Methanol (100%) Temperature-dependent solubilityGreen chemistry profile; easy to remove under vacuum[4].Requires precise temperature control to avoid oiling out.
Hexane / EtOAc Anti-solvent precipitationHigh yield; excellent for highly impure crude mixtures[5].Requires careful titration of the anti-solvent (Hexane).
CH₂Cl₂ / MeOH / Hexane Ternary gradient crystallizationExtremely high purity for complex matrices[6].Multi-solvent removal requires extended vacuum drying.

Mechanistic Workflows

G N1 Crude Methyl 3-Cyanobenzoate (Solid) N2 Solvent Addition & Heating (MeOH at 50°C or EtOAc) N1->N2 Avoid T > 58°C to prevent oiling out N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 If turbid N4 Controlled Cooling / Anti-Solvent (Induces Supersaturation) N2->N4 If clear N3->N4 N5 Nucleation & Crystal Growth (Lattice Formation) N4->N5 Rate: 0.5°C/min N6 Vacuum Filtration & Washing (Cold Solvent) N5->N6 N7 High-Purity Product (>99% Purity, MP: 58-61°C) N6->N7 Vacuum Dry

Fig 1. Mechanistic workflow for the recrystallization of Methyl 3-cyanobenzoate.

Mechanism S1 Step 1: Dissolution High solubility in Ethyl Acetate S2 Step 2: Anti-Solvent Dropwise addition of Hexane S1->S2 S3 Step 3: Saturation Solvation shell disruption S2->S3 S4 Step 4: Crystallization Thermodynamic lattice assembly S3->S4

Fig 2. Thermodynamic stages of anti-solvent (Hexane/EtOAc) crystallization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a thermodynamic or kinetic error occurs, the operator can detect and correct it immediately before proceeding.

Protocol A: Single-Solvent Recrystallization (Methanol)

Reference Grounding: Utilized in green synthesis pathways yielding >95% recovery[4].

  • Initial Suspension: Weigh the crude Methyl 3-cyanobenzoate into an Erlenmeyer flask. Add a magnetic stir bar and a minimum volume of room-temperature Methanol (approx. 2 mL per gram of crude).

  • Controlled Heating: Place the flask on a stirring hotplate equipped with a water bath. Heat the bath to 50 °C (Strictly below the 58 °C melting point[3]).

  • Saturation Titration: Add Methanol dropwise while stirring until the solid just dissolves.

    • Self-Validation Checkpoint: Inspect the bottom of the flask. If a distinct, oily liquid layer forms beneath the solvent, the temperature is too high (oiling out). Immediately remove from heat, add 1-2 mL of Methanol, and allow it to cool until the oil solidifies, then resume at a lower temperature.

  • Hot Filtration (Optional): If mechanical impurities or dust are visible, rapidly filter the solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel stem.

  • Kinetic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Cooling slowly (approx. 0.5 °C/min) ensures the crystalline lattice forms perfectly, excluding impurities.

    • Self-Validation Checkpoint: Crystals should appear as distinct, sharp needles or plates. If a cloudy, amorphous powder forms instantly, the cooling was too rapid. Reheat to 50 °C to redissolve and cool more slowly.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield by driving the solubility equilibrium down.

  • Isolation & Washing: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold Methanol to remove mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum at ambient temperature for 12 hours.

Protocol B: Anti-Solvent Crystallization (Hexane / Ethyl Acetate)

Reference Grounding: Highly effective for separating the ester from complex catalytic reaction mixtures[5].

  • Primary Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate (EtOAc) at room temperature (approx. 20–25 °C). Because EtOAc is a strong solvent for this ester, dissolution should be rapid without the need for heat, completely bypassing the risk of oiling out.

  • Anti-Solvent Titration: While stirring vigorously, begin adding Hexane dropwise. Hexane acts as an anti-solvent, disrupting the EtOAc solvation shells around the target molecules.

  • Cloud Point Identification: Continue adding Hexane until the solution becomes persistently turbid (the "cloud point"). This indicates that the solution has reached supersaturation.

    • Self-Validation Checkpoint: Add exactly one drop of EtOAc to clear the turbidity. The solution is now perfectly saturated at room temperature.

  • Crystallization: Cover the flask and allow it to stand undisturbed. As the mixed solvent system slowly evaporates or is cooled in an ice bath, highly pure crystals will precipitate[5].

  • Isolation: Filter via vacuum filtration, wash with ice-cold Hexane, and dry under vacuum.

Quality Control & Validation Metrics

To ensure the self-validating nature of the protocol holds true, the final product must be subjected to the following analytical checks:

  • Melting Point Depression Analysis:

    • Expected: A sharp melting point between 58 °C and 61 °C[3][7].

    • Failure Mode: A broad melting range (e.g., 52–57 °C) indicates the crystalline lattice is compromised by entrapped solvent or residual impurities. The material must be recrystallized.

  • Spectroscopic Validation (¹H NMR):

    • Dissolve a small sample in CDCl₃. Verify the presence of the methyl ester singlet at δ ~3.97 ppm and the distinct aromatic signals of the 3-cyano substituted ring[5]. Ensure no solvent peaks (e.g., Methanol at δ 3.49 ppm or EtOAc at δ 4.12 ppm) remain, which would indicate insufficient vacuum drying.

References

  • Source: chembk.
  • Source: chemicalbook.
  • Source: researchgate.
  • Source: fishersci.
  • Source: doi.
  • Title: Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 2.
  • Source: epo.

Sources

Application

Catalytic methods for the synthesis of Methyl 3-cyanobenzoate

Application Note: Catalytic Methods for the Synthesis of Methyl 3-Cyanobenzoate Executive Summary Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a critical electrophilic building block in pharmaceutical chemistry, prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Synthesis of Methyl 3-Cyanobenzoate

Executive Summary

Methyl 3-cyanobenzoate (CAS: 13531-48-1) is a critical electrophilic building block in pharmaceutical chemistry, prominently utilized in the synthesis of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators and 1,2,4-oxadiazole benzoic acids [5]. Historically, the installation of the aryl nitrile moiety relied on the Rosenmund-von Braun reaction, which necessitates stoichiometric amounts of highly toxic copper(I) cyanide and harsh thermal conditions. Modern synthetic routes have shifted toward catalytic methodologies—specifically palladium-catalyzed cyanation and organophotoredox-assisted cyanation. These advanced methods offer superior safety profiles, excellent functional group tolerance, and high scalability for drug development professionals.

Mechanistic Rationale: Overcoming Catalyst Poisoning

The primary challenge in transition-metal-catalyzed cyanation is the rapid deactivation of the catalyst. Free cyanide ions ( CN− ) are strong σ -donors and π -acceptors. If the local concentration of CN− is too high, it forms highly stable, catalytically inactive complexes such as [Pd(CN)4​]2− , effectively halting the reaction.

The Causality of Reagent and Solvent Selection: To circumvent catalyst poisoning, modern protocols employ potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​]⋅3H2​O ) as a benign, slow-release cyanide source [1][4].

  • Biphasic Solvent System: K4​[Fe(CN)6​] is insoluble in most organic solvents. By utilizing a 1,4-dioxane/water mixture, the hexacyanoferrate dissolves entirely in the aqueous phase, while the aryl halide and the palladium catalyst remain in the organic phase.

  • Base-Assisted Release: Potassium acetate (KOAc) or sodium carbonate is added to the aqueous phase to facilitate the controlled thermal breakdown of the Fe(II) complex. This creates a precise mass-transfer equilibrium where the rate of cyanide transmetalation perfectly matches the rate of oxidative addition, driving the catalytic cycle forward without poisoning the Pd(0) species.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 3-bromobenzoate) Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br Transmet Cyanide Exchange (K4[Fe(CN)6] + Base) PdII_Br->Transmet PdII_CN Ar-Pd(II)-CN Complex Transmet->PdII_CN CN- transfer RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 3-cyanobenzoate RedElim->Product Product Release

Fig 1: Palladium-catalyzed cyanation cycle showing controlled CN- transfer.

Quantitative Performance of Catalytic Systems

To guide process chemistry decisions, Table 1 summarizes the performance of various catalytic systems for the synthesis of methyl 3-cyanobenzoate.

Table 1: Comparison of Catalytic Cyanation Methodologies

MethodologyCatalyst SystemCyanide SourceSolvent SystemTime / TempYield (%)Ref
Thermal Pd-Catalysis Pd Pre-catalyst (P2/P26) (5 mol%) K4​[Fe(CN)6​]⋅3H2​O 1,4-Dioxane/H 2​ O80 min / 90 °C83 - 85%[1]
Organophotoredox 4CzIPN (5 mol%)TsCNAcetone12 h / Blue LED61%[2]
Iridium-Borylation [Ir(cod)OMe]2​ (0.5 mol%)CuCN / TsCNHexanes/EtOAc3 - 6 h / RT68%*[3]
Green Oximation None (Classical Dehydration)Hydroxylamine HClEthanol/Ac 2​ O130-140 °C95.1%**[4]

*Yield starting from 3-(methoxycarbonyl)phenylboronic acid. **Yield starting from methyl 3-formylbenzoate via oximation/dehydration.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation using K4​[Fe(CN)6​]

This protocol utilizes a modified Buchwald procedure, optimized for safety, high throughput, and minimal catalyst poisoning [1].

Self-Validation Checkpoints: The reaction is a self-validating system if monitored via LCMS. The disappearance of the starting material isotopic pattern (m/z 215/217 for Ar-Br) and the emergence of the product mass (m/z 162.0 [M+H]+ ) dictate reaction completion.

Workflow Step1 1. Reagent Charging Ar-Br, Pd-cat, K4[Fe(CN)6], KOAc Step2 2. Strict Degassing Evacuate & Backfill with N2 (x5) Step1->Step2 Step3 3. Biphasic Solvent Addition 1,4-Dioxane / H2O (1:1) Step2->Step3 Step4 4. Catalytic Heating 90 °C for 80 min Step3->Step4 Step5 5. In-Process Control LCMS Monitoring (m/z 162.0) Step4->Step5 Step6 6. Workup & Purification Extraction & Silica Gel Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for Pd-catalyzed cyanation.

Step-by-Step Methodology:

  • Reagent Charging: To a 10 mL microwave vial equipped with a magnetic stir bar, charge methyl 3-bromobenzoate (1.00 mmol, 215 mg), Palladium catalyst (e.g., P2 or P26, 5 mol%), K4​[Fe(CN)6​]⋅3H2​O (213 mg, 0.50 mmol), and potassium acetate (49 mg, 0.50 mmol).

  • Atmosphere Control (Critical): Seal the vial with a septum cap. Evacuate the vessel and backfill with dry Nitrogen ( N2​ ). Repeat this cycle 5 times (5 seconds per evacuation) to ensure complete removal of oxygen, which would otherwise oxidize the active Pd(0) species.

  • Solvent Addition: Via syringe, inject 1,4-dioxane (1.0 mL) and degassed deionized water (1.0 mL).

  • Heating: Transfer the sealed vial to a preheated aluminum heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers. Heat for 80 minutes.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once more with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & NMR Validation: Purify via silica gel flash chromatography (1:1 v/v EtOAc/isohexanes). Obtain the product as white needles.

    • Validation NMR: 1H NMR (400 MHz, CDCl3​ ) δ 8.33 (1H, s), 8.27 (1H, d, J = 7.8 Hz), 7.84 (1H, d, J = 7.8 Hz), 7.59 (1H, t, J = 7.8 Hz), 3.96 (3H, s) [1].

Protocol B: Organophotoredox-Assisted Cyanation

For highly functionalized or thermally sensitive substrates, a photocatalytic approach utilizing 4CzIPN and p-Toluenesulfonyl cyanide (TsCN) provides a mild, room-temperature alternative [2]. The addition of (TMS)3​SiOH acts as a crucial hydrogen atom transfer (HAT) agent, abstracting the bromine atom via a silyl radical intermediate to generate the requisite aryl radical.

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add the photocatalyst 4CzIPN (20 mg, 5 mol%), K3​PO4​ (214 mg, 1.0 mmol, 2 equiv), TsCN (109 mg, 0.60 mmol, 1.2 equiv), and methyl 3-bromobenzoate (107.6 mg, 0.5 mmol).

  • Reagent Addition: Add (TMS)3​SiOH (225 µL, 0.75 mmol, 1.5 equiv) and dry Acetone (6.0 mL).

  • Photocatalysis: Irradiate the yellowish reaction mixture with two 15W blue LEDs from a distance of 7 cm. Use a cooling fan to maintain the reaction at room temperature. Irradiate for 12 hours.

  • Quenching & Workup: Quench the reaction by exposing it to ambient air. Treat the mixture with Ammonium fluoride in EtOAc (30 mL) for 45 minutes to scavenge silyl byproducts, then filter over a pad of celite.

  • Purification: Concentrate the filtrate and purify via column chromatography (100% Hexane to 90:10 Hexane/EtOAc) to yield the product as a solid (approx. 61% yield) [2].

References

  • Title: Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Cyanation of Arenes via Iridium-Catalyzed Borylation Source: AWS / Literature Repository URL: [Link]

  • Title: Synthesis of methyl 3-cyanobenzoate by a green process Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of 1,2,4-oxadiazole benzoic acids Source: European Patent Office (EPO) URL: [Link]

Method

Application Note &amp; Protocol: Laboratory Scale-Up of Methyl 3-cyanobenzoate Synthesis

Introduction and Strategic Overview Methyl 3-cyanobenzoate is a pivotal intermediate in organic synthesis, serving as a foundational building block for a wide array of pharmaceuticals, agrochemicals, and materials.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Methyl 3-cyanobenzoate is a pivotal intermediate in organic synthesis, serving as a foundational building block for a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Its bifunctional nature, possessing both an ester and a nitrile group, allows for diverse subsequent chemical transformations. This guide provides an in-depth, field-proven protocol for the synthesis of Methyl 3-cyanobenzoate via the Sandmeyer reaction, a robust and widely applicable method for converting primary aromatic amines into aryl nitriles.[3][4][5]

The core of this process is a two-step, one-pot transformation starting from methyl 3-aminobenzoate. The primary amine is first converted to a reactive diazonium salt intermediate, which is then immediately subjected to a copper(I)-catalyzed cyanation. This document moves beyond a simple recitation of steps to explain the causality behind the protocol, address critical safety considerations, and provide a logical framework for scaling the reaction from the benchtop to larger laboratory scales (10-100g).

The Synthetic Pathway: Mechanism and Rationale

The conversion of methyl 3-aminobenzoate to methyl 3-cyanobenzoate is achieved through the Sandmeyer reaction.[6][7] This reaction is a cornerstone of aromatic chemistry, valued for its reliability in installing functional groups that are otherwise difficult to introduce directly.[8][9] The process unfolds in two distinct, mechanistically critical stages.

Stage 1: Diazotization The first step is the diazotization of the primary aromatic amine.[10][11] In a cold, acidic medium, methyl 3-aminobenzoate reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction forms a highly reactive methyl 3-(diazo)benzoate salt. Low temperatures (0-5 °C) are absolutely critical, as diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, if isolated.[12]

Stage 2: Copper-Catalyzed Cyanation The second stage involves the displacement of the diazonium group (-N₂⁺) with a cyanide nucleophile (-CN). This is not a simple nucleophilic aromatic substitution but rather a radical-nucleophilic aromatic substitution (SRNAr) mechanism, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[6][13] The copper(I) catalyst initiates the reaction via a single-electron transfer to the diazonium salt, which then loses a molecule of dinitrogen gas (N₂) to form an aryl radical.[8] This radical then reacts with the copper-cyanide complex to form the final product, regenerating the copper(I) catalyst in the process.[6]

Synthesis_Pathway Start Methyl 3-aminobenzoate Step1 Diazotization Start->Step1  NaNO₂, HCl  0-5 °C Intermediate Aryl Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Cyanation Intermediate->Step2  CuCN  Heat Product Methyl 3-cyanobenzoate Step2->Product Experimental_Workflow cluster_0 Part A: Diazotization cluster_1 Part B: Cyanation cluster_2 Part C: Purification A1 Dissolve Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Slowly Add NaNO₂ (aq) A2->A3 A4 Stir & Test for Completion A3->A4 B2 Add Diazonium Salt Solution A4->B2  Cold Diazonium Solution B1 Prepare CuCN/NaCN Solution B1->B2 B3 Warm to 60 °C B2->B3 C1 Cool & Extract with EtOAc B3->C1 C2 Wash & Dry Organic Layer C1->C2 C3 Concentrate in Vacuo C2->C3 C4 Recrystallize from Methanol C3->C4 C5 Filter & Dry Product C4->C5

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is essential. The following are typical characterization data for Methyl 3-cyanobenzoate.

Property / TechniqueExpected Result
Appearance White crystalline solid [1]
Melting Point 58-63 °C [1][2]
FTIR (cm⁻¹) ~3000-3100 (Aromatic C-H stretch), ~2230 (Sharp, strong C≡N stretch) , ~1720 (Strong C=O stretch) , ~1250 (C-O stretch). [14][15][16]The nitrile peak is highly diagnostic.
¹H NMR (CDCl₃) δ ~8.25 (s, 1H), δ ~8.15 (d, 1H), δ ~7.85 (d, 1H), δ ~7.60 (t, 1H), δ ~3.95 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃) δ ~165 (C=O), δ ~136-130 (Aromatic carbons), δ ~118 (C≡N), δ ~53 (-OCH₃). The nitrile carbon signal typically appears around 115-130 ppm. [15][16]

Scale-Up Considerations and Process Optimization

Transitioning this protocol to a larger scale introduces challenges that are less apparent at the bench scale. Careful consideration of the following parameters is critical for a safe and successful scale-up. [17][18]

  • Thermal Management: Both the diazotization and the Sandmeyer cyanation are significantly exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. For larger scales, an ice bath may be insufficient. A jacketed reactor with a circulating chiller is highly recommended to maintain strict temperature control.

  • Rate of Addition: The rates of addition for the sodium nitrite solution and the diazonium salt solution must be decreased proportionally with the increase in scale. This ensures that the heat generated can be effectively removed by the cooling system, preventing thermal runaways.

  • Gas Evolution (N₂): The Sandmeyer reaction releases one mole of nitrogen gas for every mole of starting material. At a larger scale, this represents a significant volume of gas that must be safely vented. Ensure the reactor has adequate headspace and a vent line that is not obstructed to avoid dangerous pressure buildup.

  • Mixing Efficiency: Maintaining a homogenous mixture is crucial for both heat transfer and reaction kinetics. As the vessel size increases, simple magnetic stirring becomes ineffective. A mechanical overhead stirrer with an appropriately sized impeller (e.g., anchor or turbine) is necessary to ensure the entire reaction mass is well-mixed.

Scale_Up_Logic cluster_challenges Primary Challenges cluster_solutions Required Controls ScaleUp Increase Reaction Scale Heat Increased Exothermicity ScaleUp->Heat Gas Large N₂ Gas Evolution ScaleUp->Gas Mixing Mixing Inhomogeneity ScaleUp->Mixing Cooling Enhanced Cooling System (Jacketed Reactor) Heat->Cooling Addition Slower Reagent Addition Heat->Addition Gas->Addition Venting Adequate Venting & Headspace Gas->Venting Stirring Mechanical Overhead Stirring Mixing->Stirring

Caption: Key logical relationships for safe process scale-up.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

  • Organic Chemistry II. Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]

  • Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]

  • Dr. Ehrenstorfer. Understanding Cyanides: Uses, Risks, and Safety Measures in the Modern World. [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry. [Link]

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • CDC | NIOSH. Potassium Cyanide: Systemic Agent. [Link]

  • UTHSC. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • RSC Publishing. The infrared spectra of some esters, nitriles, and ester-nitriles. [Link]

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • The Chemical Dork. Sandmeyer reaction. [Link]

  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

  • Wikipedia. Cyanide. [Link]

  • MSU chemistry. Infrared Spectroscopy. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

  • SAMCO Technologies. What Is Cyanide and How Does It Impact Your Industrial Process? [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot. [Link]

  • LookChem. 3-Aminobenzoic acid. [Link]

  • SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • ECETOC. Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

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  • SciSpace. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • ResearchGate. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

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  • WebAssign. Experiment 9 - Arenediazonium Salts. [Link]

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Application

Application Notes &amp; Protocols: Safe Handling and Disposal of 3-Cyano-benzimidic Acid Methyl Ester

Introduction and Scope This document provides detailed protocols and technical guidance for the safe handling, management, and disposal of 3-Cyano-benzimidic acid methyl ester (CAS No. 13531-48-1).[1][2][3] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides detailed protocols and technical guidance for the safe handling, management, and disposal of 3-Cyano-benzimidic acid methyl ester (CAS No. 13531-48-1).[1][2][3] This compound, also known as methyl 3-cyanobenzoate, is an important organic synthesis intermediate.[4][5] Its molecular structure incorporates a cyano (-C≡N) group, which presents significant toxicological hazards akin to inorganic cyanides. The primary danger lies in its potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[6][7]

These guidelines are intended for researchers, chemists, and laboratory personnel in drug development and scientific research. Adherence to these protocols is critical to mitigate risks of acute toxicity, ensure personnel safety, and maintain environmental compliance. The procedures outlined herein are based on established principles for managing cyanide-containing compounds and should be integrated into site-specific Standard Operating Procedures (SOPs).

Hazard Identification and Compound Properties

3-Cyano-benzimidic acid methyl ester is a hazardous substance that can be harmful if ingested, inhaled, or absorbed through the skin.[8][9] The toxicity is primarily associated with the cyano moiety, which can inhibit cellular respiration, leading to chemical asphyxiation.[10]

2.1 GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[8]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[8]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8][11]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[8]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[8]

2.2 Physicochemical Properties

PropertyValueSource
CAS Number 13531-48-1[1][4]
Molecular Formula C₉H₇NO₂[1][4][8]
Molecular Weight 161.16 g/mol [8]
Appearance White to off-white solid/crystals[4][12]
Melting Point 58-61 °C[4][12]
Boiling Point 267.2 °C at 760 mmHg[4][12]
Solubility Slightly soluble in Chloroform and Methanol[4][12]
InChIKey XPBHWSMZTSSEJE-UHFFFAOYSA-N[1][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

3.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations of 3-Cyano-benzimidic acid methyl ester, including weighing, transferring, and preparing solutions, must be conducted within a certified laboratory chemical fume hood.[6][10][13] This is critical to prevent inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and located close to the workstation.[10][11]

3.2 Required Personal Protective Equipment (PPE)

  • Hand Protection: Double-gloving with nitrile gloves is required.[10] Change gloves immediately if contamination is suspected and every two hours during extended operations.[10]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[11]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[10] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[10]

  • Respiratory Protection: For situations with a high risk of aerosol generation or in the event of a ventilation failure, a respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used by trained personnel.

Safe Handling and Storage Protocols

4.1 Designated Work Area Establish a designated area within the laboratory specifically for working with cyanide-containing compounds.[6][13] This area should be clearly marked with warning signs identifying the chemical hazard.[6][10]

4.2 General Handling Practices

  • Never Work Alone: Always ensure a second person is aware of the work being performed and is present in the vicinity.[6][10]

  • Prevent Acid Contact: Keep all acids out of the fume hood unless they are essential for the experiment.[6][13] Inadvertent contact between cyanide compounds and acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[10][14]

  • Container Management: Keep containers of the chemical tightly closed when not in use.[6][15]

  • Weighing Procedure: Line the work surface of the balance with absorbent bench pads.[10] Perform weighing within the fume hood or in a ventilated balance enclosure. Return the stock container to its designated storage location immediately after use.

4.3 Storage Requirements

  • Location: Store 3-Cyano-benzimidic acid methyl ester in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13]

  • Segregation: It is imperative to store this compound separately from incompatible materials, especially acids and strong oxidizing agents.[6][15]

  • Containers: Store in tightly sealed, clearly labeled, and shatter-resistant containers.[6][10] The use of secondary containment is highly recommended.[10]

G cluster_prep Preparation Phase cluster_handling Active Handling in Fume Hood cluster_cleanup Post-Procedure Phase A Verify Fume Hood Certification & Airflow B Don Required PPE (Double Gloves, Goggles, Lab Coat) A->B C Establish & Demarcate Designated Work Area B->C D Line Hood Surface with Absorbent Pad C->D Proceed to Handling E Weigh & Transfer Chemical D->E F Conduct Experiment E->F G Keep Containers Closed When Not in Use F->G H Segregate & Label Waste Containers G->H Procedure Complete I Decontaminate Surfaces & Glassware H->I J Dispose of PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: General workflow for safely handling 3-Cyano-benzimidic acid methyl ester.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

5.1 Chemical Spills

  • Small Spill (Inside Fume Hood):

    • Ensure all personnel are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area following the protocol in Section 6.0.[6][13]

  • Large Spill or Spill Outside Fume Hood:

    • EVACUATE the area immediately.[6][13]

    • Alert others in the vicinity.

    • Call emergency services (e.g., 911) and the institutional Environmental Health & Safety (EH&S) office.[6][13]

    • Prevent re-entry until the area is cleared by trained emergency responders.

G Spill Spill Occurs Location Is Spill Contained Within Fume Hood? Spill->Location Size Is Spill Minor (<5g / <50mL)? Location->Size Yes Evacuate IMMEDIATELY EVACUATE AREA Call Emergency Services & EH&S Location->Evacuate No Size->Evacuate No Contain Contain with Absorbent Material Collect into Waste Container Size->Contain Yes Decon Decontaminate Spill Area (See Section 6.0) Contain->Decon

Caption: Decision logic for responding to a chemical spill.

5.2 Personal Exposure

  • Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13] Remove all contaminated clothing while under the shower.[6][13]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][13]

  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing has stopped, trained personnel may provide artificial respiration using a bag-valve mask; DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[6][7]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting.[15]

In all cases of personal exposure, call 911 or your institution's emergency number immediately and seek urgent medical attention. [6] Provide the Safety Data Sheet (SDS) to the medical responders.[6]

Decontamination Procedures

Proper decontamination of work surfaces and equipment is essential to prevent secondary exposure. All decontamination activities must be performed inside a chemical fume hood while wearing full PPE.[6][13]

Protocol for Decontaminating Surfaces and Glassware:

  • Initial Cleaning: First, wash the contaminated surface or item with a pH 10 buffer solution.[6][10][13] This ensures an alkaline environment, which stabilizes the cyanide compound and prevents HCN formation.

  • Oxidative Treatment: Next, wash the item with a freshly prepared 10% solution of household bleach (sodium hypochlorite).[6][10][13] This will oxidize and destroy the cyanide.

  • Final Rinse: Thoroughly rinse with water.

  • Waste Collection: All cleaning solutions, wipes, and disposable gloves used during decontamination must be collected and disposed of as cyanide-containing hazardous waste.[6][10]

Waste Disposal Protocols

Cyanide-containing waste must never be disposed of down the drain or in regular trash.[7][14] It must be chemically treated to destroy the cyanide hazard before final disposal as hazardous waste.

7.1 Waste Segregation and Collection

  • Maintain separate, dedicated waste containers for solid and liquid cyanide-containing waste.[13]

  • Solid waste includes contaminated gloves, bench pads, paper towels, and absorbent materials.[13] These must be placed in a sealed container labeled "Hazardous Waste: Solid Cyanide" and disposed of as P-list waste.[10]

  • Liquid waste includes reaction residues and decontamination solutions. Collect this in a compatible, sealed container labeled "Hazardous Waste: Liquid Cyanide."

7.2 Protocol for Chemical Destruction of Liquid Waste This procedure must be performed in a chemical fume hood. It involves the alkaline hydrolysis of the ester followed by oxidation of the resulting cyanide.

  • Alkalinization: Ensure the aqueous cyanide waste is alkaline by adjusting the pH to >10 using a 50% sodium hydroxide (NaOH) solution. This step is critical to prevent the generation of HCN gas.

  • Oxidation: While stirring the alkaline waste solution, slowly add an excess of an oxidizing agent. A common and effective choice is household bleach (sodium hypochlorite, ~5-6%) or a 15% calcium hypochlorite solution.[14] Add the bleach until an excess is present (e.g., as indicated by potassium iodide-starch paper).

  • Reaction Time: Continue stirring the mixture for at least 2-4 hours, or let it stand overnight to ensure the complete destruction of cyanide into the much less toxic cyanate.[14][16]

  • Verification (Optional but Recommended): Before final disposal, test the treated solution to ensure the absence of cyanide. This can be done using commercially available cyanide test strips or the Prussian blue test.[14] If cyanide is still present, add more bleach and allow for a longer reaction time.

  • Final Disposal: Once cyanide destruction is complete, the resulting solution should be neutralized and disposed of as hazardous chemical waste according to your institution's specific guidelines. Attach a completed hazardous waste tag to the container.[13]

Caption: Step-by-step workflow for the chemical destruction of cyanide-containing liquid waste.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. ([Link])

  • Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from EHS. ([Link])

  • National Institute for Occupational Safety and Health. (1976, October 1). Criteria for a Recommended Standard: Occupational Exposure to Hydrogen Cyanide and Cyanide Salts. Retrieved from CDC Stacks. ([Link])

  • Gas-Sensing.com. (2024, August 8). Cyanide: A Highly Toxic Compound. Retrieved from Gas-Sensing.com. ([Link])

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from University of Houston. ([Link])

  • Occupational Safety and Health Administration. (2024, January 22). CYANIDES (as CN). Retrieved from OSHA. ([Link])

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from University of St Andrews. ([Link])

  • SAMCO Technologies. (2021, April 5). What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved from SAMCO Technologies. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds. Retrieved from EPA. ([Link])

  • WorkSafe WA. (2024, November 22). Acute cyanide poisoning - First aid and medical support. Retrieved from Government of Western Australia, Department of Mines, Industry Regulation and Safety. ([Link])

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-cyano-, methyl ester. Retrieved from PubChem. ([Link])

  • U.S. Environmental Protection Agency. (1971, November). Treatment of Complex Cyanide Compounds for Reuse or Disposal. Retrieved from EPA. ([Link])

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. ([Link])

  • Espino-Ramón, V., et al. (2021). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology, 14(5), 1800-1804. Retrieved from NCBI. ([Link])

  • LookChem. (n.d.). Methyl 3-cyanobenzoate. Retrieved from LookChem. ([Link])

  • Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from Studio Q Photography. ([Link])

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Benzoic acid, 3-cyano-5-fluoro-, methyl ester. Retrieved from Capot Chemical. ([Link])

  • Chevron. (2023, July 26). Safety Data Sheet. Retrieved from Chevron. ([Link])

  • ChemBK. (2024, April 9). 3-CYANOBENZOIC ACID METHYL ESTER. Retrieved from ChemBK. ([Link])

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3-cyano-, methyl ester - Substance Details. Retrieved from EPA SRS. ([Link])

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyanation of Methyl 3-Bromobenzoate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or troubleshooting the transition-metal-catalyzed cyanation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up or troubleshooting the transition-metal-catalyzed cyanation of methyl 3-bromobenzoate.

While the conversion of aryl bromides to benzonitriles is a fundamental synthetic transformation, the reaction is notoriously sensitive to specific side reactions that can decimate yields. This guide provides an authoritative, mechanistically grounded framework to diagnose, troubleshoot, and optimize your cyanation workflows.

Mechanistic Overview of Competing Pathways

To effectively troubleshoot, one must understand the causality of failure. In palladium-catalyzed cyanation, the desired catalytic cycle (Oxidative Addition Cyanide Coordination Reductive Elimination) is in constant competition with off-cycle degradation pathways.

Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Methyl 3-bromobenzoate Poison Catalyst Poisoning [Pd(CN)n]x- Pd0->Poison Excess Free CN- TransMet Cyanide Coordination (Ar-Pd-CN) OxAdd->TransMet CN- Source HydroDehal Hydrodehalogenation (Methyl benzoate) OxAdd->HydroDehal Protic Impurities HomoCoup Homocoupling (Biaryl dimer) OxAdd->HomoCoup O2 / Excess Base RedElim Reductive Elimination (Product: Ar-CN) TransMet->RedElim RedElim->Pd0

Pd-catalyzed cyanation cycle of methyl 3-bromobenzoate highlighting major side-reaction pathways.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 15-20% conversion, and adding more Pd catalyst doesn't restart it. What is happening?

Diagnosis: Catalyst Poisoning (Cyanide Inhibition) Cyanide is a potent σ -donor and π -acceptor. When using highly soluble cyanide sources like NaCN or KCN, the concentration of free CN− in solution rapidly spikes. These free ions aggressively outcompete your phosphine ligands for the Pd(0) center, forming highly stable, catalytically dead [Pd(CN)n​]x− complexes[1]. The Fix: You must control the release of cyanide. Switch to a "slow-release" cyanide source such as K4​[Fe(CN)6​] (potassium hexacyanoferrate(II)) or Zn(CN)2​ [2]. Alternatively, if NaCN must be used, dose it continuously via a syringe pump rather than adding it in a single bolus.

Q2: GC-MS analysis shows a major side product with a mass corresponding to methyl benzoate. Why is the bromine being replaced by hydrogen?

Diagnosis: Hydrodehalogenation (Debromination) This occurs when the highly reactive Ar−Pd−Br intermediate undergoes protonolysis instead of transmetalating with the cyanide source[3]. The source of the hydrogen is typically protic impurities in your solvent (e.g., water, unpurified alcohols) or β -hydride elimination from certain aliphatic amine ligands. The Fix:

  • Rigorously dry your solvents (DMF, DMAc, or Dioxane) over molecular sieves.

  • Ensure your cyanide source is anhydrous (e.g., drying K4​[Fe(CN)6​]⋅3H2​O under vacuum at 80 °C before use).

  • Switch to a bulky, electron-rich ligand (e.g., XPhos or dppf) which accelerates the reductive elimination step, outcompeting the slower protonolysis pathway.

Q3: I am isolating a significant amount of dimethyl biphenyl-3,3'-dicarboxylate. How do I suppress this dimer?

Diagnosis: Homocoupling (Ullmann-type Coupling) The formation of a biaryl dimer is a classic side reaction driven by oxidative homocoupling[4]. This is almost always caused by trace oxygen ingress, which oxidizes the Pd(II) intermediate to a Pd(IV) species that rapidly undergoes reductive elimination to form the dimer. It can also be exacerbated by overly sterically hindered ligands that force the dissociation of a phosphine, favoring disproportionation. The Fix: Implement rigorous Schlenk techniques. Sparge your solvent with Argon for at least 30 minutes prior to the reaction, and perform three complete freeze-pump-thaw cycles on the reaction mixture.

Q4: The cyanation seems successful, but I am recovering 3-cyanobenzoic acid instead of the methyl ester.

Diagnosis: Ester Hydrolysis Cyanation reactions often require elevated temperatures (80–120 °C) and basic additives (e.g., Na2​CO3​ or KOAc ). If water is present in the system, the methyl ester of your substrate will undergo rapid base-catalyzed saponification. The Fix: Avoid aqueous solvent mixtures. If using K4​[Fe(CN)6​] , which is often paired with a catalytic amount of water to aid solubility, strictly limit the water to 1-2 equivalents relative to the substrate, or switch to a completely anhydrous Zn(CN)2​ system in pure DMF.

Quantitative Reagent Selection Data

Selecting the correct cyanide source is the single most critical variable in determining the ratio of desired product to side products.

Cyanide SourceRelative Free [CN−] Catalyst Poisoning RiskTypical Yield (%)Primary Side Reaction Risk
NaCN / KCN Very HighSevere10 - 40%Catalyst Deactivation
Acetone Cyanohydrin HighHigh40 - 60%Transesterification / Hydrolysis
Zn(CN)2​ ModerateLow75 - 85%Homocoupling (if O2​ present)
K4​[Fe(CN)6​] Very LowNegligible85 - 98%Hydrodehalogenation (if wet)

Validated Standard Operating Procedure (SOP)

This protocol utilizes K4​[Fe(CN)6​] as a non-toxic, slow-release cyanide source to prevent catalyst poisoning, paired with a robust Pd/XPhos system to outcompete hydrodehalogenation[3]. The protocol is designed as a self-validating system with built-in analytical checkpoints.

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv, 10 mmol)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, 2 mmol) (Note: 1 molecule yields 6 equivalents of CN− )

  • Pd(OAc)2​ (2 mol%)

  • XPhos ligand (4 mol%)

  • Na2​CO3​ (1.2 equiv, 12 mmol)

  • Anhydrous DMAc (20 mL)

Step-by-Step Workflow:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ , XPhos, K4​[Fe(CN)6​]⋅3H2​O , and Na2​CO3​ . Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (Repeat 3x).

  • Substrate Addition: Dissolve methyl 3-bromobenzoate in anhydrous DMAc. Inject this solution into the Schlenk flask via syringe.

  • Degassing: Sparge the resulting mixture with Argon for 15 minutes. (Causality: This step is mandatory to prevent the oxidative homocoupling side reaction).

  • Heating & Kinetics: Transfer the flask to a pre-heated oil bath at 100 °C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 μL aliquot, dilute with EtOAc, wash with water, and analyze the organic layer via GC-MS.

    • Pass Condition: >50% conversion to methyl 3-cyanobenzoate.

    • Fail Condition A (High Starting Material): Indicates catalyst poisoning. Add 10 mol% Zn(OAc)2​ to help shuttle cyanide from Fe to Pd.

    • Fail Condition B (Methyl benzoate peak): Indicates water contamination. The batch is compromised; ensure rigorous drying for the next run.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 50 mL) to remove inorganic salts and residual DMAc. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield pure methyl 3-cyanobenzoate.

References

  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents.
  • Pd/C: A Recyclable Catalyst for Cyanation of Aryl Bromides.
  • Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experiment
  • Catalyst selection for efficient synthesis of 3-Cyano-4-methylbenzenesulfonamide. Benchchem.

Sources

Optimization

Technical Support Center: Minimizing Waste in the Synthesis of 3-Cyano-benzimidic Acid Methyl Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the industrial synthesis of 3-Cyano-benzimidic acid methyl ester. Our focus is on robust, waste-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the industrial synthesis of 3-Cyano-benzimidic acid methyl ester. Our focus is on robust, waste-minimized methodologies, grounded in the principles of green chemistry. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering users to troubleshoot effectively and optimize their synthetic routes.

Section 1: Understanding the Core Synthesis: The Pinner Reaction

The most direct and common route to synthesizing alkyl imidates, such as 3-Cyano-benzimidic acid methyl ester, from the corresponding nitrile is the Pinner reaction.[1][2] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile.[3][4] Understanding the mechanism is critical to identifying and controlling potential side reactions that lead to impurities and waste.

The reaction proceeds via the protonation of the nitrile nitrogen by a strong acid (typically anhydrous HCl), which activates the nitrile carbon for nucleophilic attack by methanol.[3][5] The resulting intermediate, a Pinner salt (alkyl imidate hydrochloride), is then neutralized to yield the final product.[1][2]

Key Control Points for Waste Minimization:
  • Anhydrous Conditions: The Pinner salt intermediate is highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of methyl 3-cyanobenzoate (ester) or 3-cyanobenzamide (amide), which are the primary sources of waste and purification challenges.[2][6]

  • Temperature Control: The Pinner salt is thermodynamically unstable.[1][2] Low temperatures (typically 0-5 °C) are crucial to prevent thermal decomposition and rearrangement into the corresponding amide.[1][2]

  • Acid Catalyst: While gaseous HCl is traditional, its handling is hazardous. Modern, greener approaches can generate HCl in situ or use alternative catalysts to improve safety and reduce waste.[5]

Pinner_Reaction_Mechanism Pinner Reaction Mechanism for 3-Cyano-benzimidic acid methyl ester cluster_waste Waste-Generating Side Reactions Nitrile 3-Cyanobenzonitrile Nitrilium Activated Nitrilium Ion Nitrile->Nitrilium Protonation MeOH Methanol (MeOH) PinnerSalt Pinner Salt (Imidate Hydrochloride) MeOH->PinnerSalt HCl Anhydrous HCl HCl->Nitrilium Nitrilium->PinnerSalt Nucleophilic Attack Product 3-Cyano-benzimidic acid methyl ester PinnerSalt->Product Neutralization Ester Methyl 3-Cyanobenzoate (Ester Byproduct) PinnerSalt->Ester Hydrolysis Amide 3-Cyanobenzamide (Amide Byproduct) PinnerSalt->Amide Rearrangement Base Base (e.g., NaHCO3) Base->Product Water Water (H2O) Water->Ester Heat Excess Heat

Diagram 1. Pinner reaction mechanism and common side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary source of byproducts in this synthesis? The most significant source of waste comes from the reaction of the Pinner salt intermediate with water.[2] This hydrolysis pathway leads to the formation of methyl 3-cyanobenzoate. A secondary, but common, byproduct is 3-cyanobenzamide, which can form either through the thermal rearrangement of the Pinner salt or hydrolysis of the unreacted starting nitrile under harsh conditions.[1][2]

Q2: My reaction yield is low, and I'm isolating significant amounts of the amide and/or ester byproduct. What went wrong? This issue points directly to two critical parameters: moisture control and temperature.

  • Ester Formation: The presence of methyl 3-cyanobenzoate indicates that water was present in your reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Amide Formation: The isolation of 3-cyanobenzamide suggests the reaction temperature was too high, causing the imidate hydrochloride intermediate to rearrange.[1][2] It is imperative to maintain the reaction temperature at the lower end of the recommended range (e.g., 0-5 °C) throughout the addition and stirring phases.

Q3: How can I avoid using hazardous gaseous HCl? Handling gaseous hydrogen chloride poses significant safety risks and can be difficult to control on a large scale. A proven alternative is the in situ generation of HCl. One effective method involves the reaction of trimethylsilyl chloride (TMSCl) with methanol, which produces anhydrous HCl directly in the reaction mixture.[5] This approach is much safer and allows for more precise stoichiometric control. Alternatively, strong Lewis acids like trimethylsilyl triflate can promote the Pinner reaction, avoiding protonic acids altogether.[5]

Q4: What are greener solvent alternatives to traditionally used chlorinated solvents or ethers? While classic protocols may use solvents like chloroform or dioxane, modern green chemistry principles guide us toward safer alternatives.[1] Consider using cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). Both have higher boiling points and lower toxicity profiles than many traditional solvents and are more stable to acid-catalyzed degradation. For certain nitriles, running the reaction using the alcohol (methanol) as both the reagent and the solvent can be a viable, solvent-free option, significantly improving the atom economy.[5]

Q5: How can I minimize waste during product isolation and purification? The workup procedure is a major source of aqueous waste. Instead of quenching the reaction by pouring it into a large volume of ice water, consider a controlled quench by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution. This neutralizes the excess acid and precipitates the product. The crude product can then be collected by filtration. This minimizes the aqueous volume and can reduce the need for extensive extraction with organic solvents. If chromatography is necessary, prioritize solvent systems that are easily recyclable and consider using techniques like supercritical fluid chromatography (SFC) for a greener separation process.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient acid catalyst. 2. Nitrile is electron-rich and unreactive under acidic conditions.[1][2] 3. Reaction time is too short.1. Ensure stoichiometric or slight excess of acid is used. Monitor HCl delivery if using gas. 2. Consider a base-catalyzed approach if the acidic Pinner reaction is ineffective.[1][2] 3. Monitor reaction progress via TLC or HPLC and extend the reaction time as needed.
Significant Ester Byproduct (Methyl 3-Cyanobenzoate) 1. Moisture contamination from solvents, reagents, or glassware. 2. Hydrolysis of the Pinner salt during workup.[2][5]1. Use anhydrous grade solvents and methanol. Oven-dry all glassware. Run under an inert atmosphere. 2. Keep the workup temperature low (0-5 °C) and perform neutralization quickly.
Significant Amide Byproduct (3-Cyanobenzamide) 1. Reaction temperature was too high, causing thermal rearrangement of the Pinner salt.[1][2] 2. Pinner salt was held for too long before neutralization.1. Maintain strict temperature control (0-5 °C) throughout the reaction. 2. Proceed to the neutralization/workup step promptly after the reaction is deemed complete.
Product is an Oil or Difficult to Crystallize 1. Presence of residual solvent. 2. Impurities (ester/amide byproducts) are depressing the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the crude material. A wash of the crude solid with a cold, non-polar solvent (e.g., hexane) can remove less polar impurities. Recrystallization or chromatography may be necessary.
Low Yield after Purification 1. Product loss during aqueous workup if it has some water solubility. 2. Inefficient extraction from the aqueous layer.1. Minimize the volume of water used during workup. 2. If extraction is necessary, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.

Section 4: Optimized Protocol for Waste-Minimized Synthesis

This protocol incorporates the principles discussed above to provide a robust and greener method for synthesizing 3-Cyano-benzimidic acid methyl ester.

Materials:

  • 3-Cyanobenzonitrile

  • Anhydrous Methanol

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Diethyl Ether or 2-MeTHF

  • Saturated Sodium Bicarbonate Solution

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) and allow to cool under a stream of inert gas.

  • Reaction Setup: To the round-bottom flask, add 3-cyanobenzonitrile (1.0 eq) and anhydrous methanol (1.5 eq). Dissolve the mixture in a minimal amount of anhydrous 2-MeTHF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • In Situ HCl Generation: Slowly add trimethylsilyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of the Pinner salt should begin to form.

  • Reaction: Stir the resulting slurry at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking a small aliquot, quenching it in bicarbonate solution, extracting, and spotting.

  • Workup: Once the reaction is complete, slowly transfer the reaction slurry onto a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate.

  • Isolation: Stir for 30 minutes. The product should precipitate as a white solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Workflow Optimized Experimental Workflow start Start: Oven-Dried Glassware setup 1. Charge Reactants (3-Cyanobenzonitrile, Anhydrous MeOH) in 2-MeTHF start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool note1 Green Solvent: 2-MeTHF setup->note1 add_tmsc 3. Add TMSCl Dropwise (T < 5 °C) cool->add_tmsc react 4. Stir at 0-5 °C for 4-6h (Monitor by TLC/HPLC) add_tmsc->react note2 Safety & Control: In-situ HCl generation add_tmsc->note2 workup 5. Quench in Cold Sat. NaHCO3 Solution react->workup isolate 6. Isolate by Filtration workup->isolate note3 Waste Reduction: Minimized aqueous workup workup->note3 wash 7. Wash Solid (Cold Water -> Cold Hexane) isolate->wash dry 8. Dry Under Vacuum wash->dry end_node Final Product dry->end_node

Diagram 2. Step-by-step workflow for a waste-minimized synthesis.

Section 5: Data Summary: Comparison of Synthetic Approaches

The following table summarizes the key differences between a traditional Pinner reaction protocol and the proposed optimized, waste-minimized approach.

Parameter Traditional Pinner Reaction Optimized Waste-Minimized Protocol Rationale for Change
Acid Catalyst Gaseous HCl[1][4]Trimethylsilyl chloride (TMSCl)[5]Improves safety, allows for precise stoichiometric control, and avoids hazardous gas handling.
Solvent Chloroform, Dioxane, Benzene[1]2-MeTHF or minimal Methanol[5]Reduces toxicity and environmental impact; improves process safety.[7]
Temperature Control Often cited as "low temperature"Strictly maintained at 0-5 °CPrevents thermal rearrangement to amide byproduct, a major source of impurity.[1][2]
Workup Quench in large volume of water/ice, followed by extractionSlow addition to cold saturated NaHCO3, followed by filtrationDrastically reduces aqueous waste volume and the need for large amounts of extraction solvents.
Atom Economy Lower due to use of non-reagent solvents and large quench volumes.Higher, especially if methanol is used as the solvent.Aligns with green chemistry principles by incorporating more reactant mass into the final product.[8]

References

  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Patsnap Eureka. (2026, February 28). Amide Formation Pathways: Streamline for Eco-Friendly Procedures.
  • Frontiers. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods.
  • Wikipedia. (n.d.). Pinner reaction.
  • Papadopoulou, A. et al. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines.... PMC.
  • ResearchGate. (2025, October 18). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF.
  • Benchchem. (n.d.). minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions.
  • Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Schäfer, C. et al. (n.d.). A Lewis acid-promoted Pinner reaction. PMC.
  • Chemistry Steps. (2025, July 28). Nitriles to Esters.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-cyanobenzoate vs. 3-cyanobenzoyl chloride in API Synthesis

Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Document Type: Technical Comparison & Experimental Methodology Executive Summary In the synthesis of benzamide-derived active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Document Type: Technical Comparison & Experimental Methodology

Executive Summary

In the synthesis of benzamide-derived active pharmaceutical ingredients (APIs)—such as the genetic disorder therapeutic Ataluren—the selection of the acylating agent dictates the scalability, safety, and purity of the entire synthetic route[1]. Historically, acid chlorides like 3-cyanobenzoyl chloride were the default choice due to their rapid reaction kinetics. However, modern process chemistry increasingly favors stable esters like Methyl 3-cyanobenzoate .

As a Senior Application Scientist, I have observed that while acid chlorides offer speed, they sacrifice control. This guide objectively compares the physicochemical properties, mechanistic causality, and synthetic performance of both reagents, demonstrating why Methyl 3-cyanobenzoate is the superior building block for scalable drug development.

Mechanistic Causality: Stability vs. Reactivity

To understand the practical differences between these two reagents, we must examine the electronic environment of their carbonyl carbons.

The Liability of Hyper-Reactivity (3-cyanobenzoyl chloride): Acid chlorides feature a highly electrophilic carbonyl carbon driven by the strong inductive electron-withdrawing effect of the chlorine atom[2]. While this facilitates rapid amidation, it indiscriminately reacts with protic solvents and ambient moisture. Upon exposure to water, 3-cyanobenzoyl chloride undergoes rapid, exothermic hydrolysis, degrading into 3-cyanobenzoic acid and releasing corrosive hydrogen chloride (HCl) gas[3][4].

The Asset of Resonance Stabilization (Methyl 3-cyanobenzoate): Conversely, Methyl 3-cyanobenzoate maintains the carbonyl moiety attached to an alkoxy (methoxy) group. The oxygen atom donates electron density via resonance, stabilizing the ground state and dampening extreme electrophilicity[5]. This structural feature renders the ester highly stable under ambient conditions, preventing spontaneous hydrolytic degradation during storage[6]. While this resonance stabilization necessitates catalytic activation for aminolysis, it grants the chemist absolute kinetic control over the reaction pathway, virtually eliminating side reactions[7].

Process Chemistry Advantages

When scaling up from bench to pilot plant, the advantages of the ester become pronounced:

  • Atom Economy and Waste Profile: Acid chloride amidation requires stoichiometric amounts of a proton scavenger (e.g., pyridine or triethylamine) to neutralize the generated HCl[8]. This generates large volumes of chloride salts that complicate downstream purification. Ester amidation releases methanol—a benign, volatile byproduct that is easily removed via distillation or recycled, making the process significantly more environmentally friendly[7].

  • Chemoselectivity: The attenuated reactivity of Methyl 3-cyanobenzoate prevents over-acylation and minimizes unwanted reactions with weaker nucleophiles (such as unprotected hydroxyl or secondary amine groups), which is critical when assembling complex API scaffolds.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both reagents based on standard pilot-scale amidation workflows:

ParameterMethyl 3-cyanobenzoate (Ester)3-cyanobenzoyl chloride (Acid Chloride)
Reactivity Profile Controlled; requires Lewis acid/base catalysisHyper-reactive; highly exothermic
Moisture Sensitivity Stable under ambient conditionsHighly sensitive; rapid hydrolysis
Reaction Byproducts Methanol (easily removed/recycled)HCl gas / Chloride salts (corrosive/toxic)
Chemoselectivity High (chemoselective for strong nucleophiles)Low (prone to over-acylation/side reactions)
Storage Requirements Standard dry storageStrict inert atmosphere (N₂/Ar), refrigerated
Typical E-Factor (Waste) 5 - 10 (Green profile)25 - 40 (High salt burden)

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways and byproduct generation of both reagents during aminolysis.

SynthesisComparison Ester Methyl 3-cyanobenzoate (Stable Ester) Reaction1 Catalyzed Aminolysis (Controlled) Ester->Reaction1 Chloride 3-cyanobenzoyl chloride (Reactive Acid Chloride) Reaction2 Direct Aminolysis (Exothermic) Chloride->Reaction2 Product 3-cyanobenzamide API (Target) Reaction1->Product High Selectivity Byprod1 Methanol (Recyclable) Reaction1->Byprod1 Reaction2->Product Prone to side-reactions Byprod2 HCl / Chloride Salts (Corrosive/Toxic) Reaction2->Byprod2

Reaction pathway comparison: Ester aminolysis vs Acid chloride aminolysis.

Self-Validating Experimental Protocol

To demonstrate the efficacy of Methyl 3-cyanobenzoate, the following protocol outlines a Lewis-acid catalyzed amidation.

The Self-Validating Mechanism: This protocol incorporates an internal standard (Biphenyl) and continuous HPLC monitoring. By tracking the exact molar ratio of the starting ester to the target amide, the system self-validates. If the mass balance (Ester + Amide) drops below 98%, it immediately flags the occurrence of divergent side-reactions, providing real-time validation of the chemical integrity of the step.

Protocol: Catalytic Aminolysis of Methyl 3-cyanobenzoate

Reagents:

  • Methyl 3-cyanobenzoate (1.0 eq, 10 mmol)

  • Primary Amine Nucleophile (1.1 eq, 11 mmol)

  • Catalyst: Zirconium(IV) tert-butoxide, Zr(OtBu)₄ (0.1 eq, 1 mmol)

  • Internal Standard: Biphenyl (0.5 eq, 5 mmol)

  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen. Although the ester is stable, anhydrous conditions are required to maintain the integrity of the Lewis acid catalyst.

  • Reagent Charging: Add Methyl 3-cyanobenzoate (1.61 g, 10 mmol) and Biphenyl (0.77 g, 5 mmol) to the flask. Dissolve in 20 mL of anhydrous toluene.

  • Baseline Validation: Withdraw a 50 µL aliquot, dilute in acetonitrile, and inject into the HPLC. Record the baseline ratio of the Ester to the Biphenyl internal standard.

  • Catalyst & Amine Addition: Add the primary amine (11 mmol), followed by the dropwise addition of Zr(OtBu)₄ (0.38 g, 1 mmol). Heat the reaction mixture to 80°C.

  • In-Process Control (IPC) & Self-Validation:

    • Withdraw 50 µL aliquots every 2 hours.

    • Causality Check: The Lewis acid activates the ester carbonyl, facilitating nucleophilic attack. As the reaction progresses, methanol is distilled off to drive the equilibrium forward.

    • Validation Loop: Calculate the conversion via HPLC. The sum of the normalized peak areas for the remaining ester and the newly formed amide must equal the initial ester peak area relative to the biphenyl standard. A mass balance of >98% validates absolute chemoselectivity.

  • Workup: Once HPLC confirms >95% conversion, cool the mixture to room temperature. Quench with 10 mL of 1M HCl to deactivate the catalyst. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water to yield the highly pure 3-cyanobenzamide derivative.

Sources

Comparative

A comparative study of green synthesis methods for cyanobenzoates

In the landscape of pharmaceutical and materials science, cyanobenzoates stand as pivotal intermediates, their synthesis being a cornerstone of numerous research and development endeavors. However, traditional synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, cyanobenzoates stand as pivotal intermediates, their synthesis being a cornerstone of numerous research and development endeavors. However, traditional synthetic routes are often fraught with environmental and safety concerns, relying on toxic cyanating agents and harsh reaction conditions. This guide provides a comparative analysis of emerging green synthesis methodologies for cyanobenzoates, offering researchers and drug development professionals a scientifically rigorous and practical overview of sustainable alternatives. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a transparent comparison of their performance based on available data.

The Imperative for Greener Cyanation

The drive towards green chemistry is not merely an academic exercise but a critical necessity for the chemical industry. The synthesis of cyanobenzoates, traditionally reliant on methods like the Sandmeyer and Rosenmund-von Braun reactions, often involves the use of highly toxic cyanide salts and copper(I) cyanide, respectively. These reagents pose significant handling risks and generate hazardous waste streams. The principles of green chemistry compel us to seek alternatives that minimize or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks where possible. This guide will explore three such promising avenues: a greener two-step chemical synthesis from an aldehyde, microwave-assisted cyanation, and electrochemical synthesis.

Greener Two-Step Synthesis: Oximation and Dehydration of Formylbenzoates

A significant advancement in the green synthesis of cyanobenzoates involves a two-step process starting from the corresponding formylbenzoate. This method circumvents the direct use of highly toxic cyanide reagents by first converting the aldehyde to an oxime, which is then dehydrated to the nitrile. This approach is particularly attractive due to its high yield and the use of more manageable reagents.[1]

Mechanistic Rationale

The first step, oximation, is a well-established condensation reaction between an aldehyde and hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the nitrogen of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The subsequent dehydration of the aldoxime to the nitrile is the key step. Acetic anhydride is an effective dehydrating agent for this transformation, proceeding through an acetylated intermediate that readily eliminates acetic acid to form the cyano group. The choice of ethanol as a solvent is also a nod to green chemistry principles, given its lower toxicity compared to many traditional organic solvents.

Experimental Protocol: Synthesis of Methyl 3-Cyanobenzoate[1]

Step 1: Oximation

  • In a reaction vessel, combine methyl 3-formylbenzoate (1.0 molar equivalent), hydroxylamine hydrochloride (1.5 molar equivalents), and sodium hydroxide (1.8 molar equivalents) in ethanol (6.0 molar equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

Step 2: Dehydration

  • To the reaction mixture from Step 1, add acetic anhydride (1.5 molar equivalents) as the dehydrating agent.

  • Heat the mixture to a temperature of 130-140°C.

  • Maintain this temperature until the dehydration is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture and isolate the product by washing, filtration, and recrystallization from methanol.

This method has been reported to produce methyl 3-cyanobenzoate with a purity of over 98% and a yield of up to 95.1%.[1]

G cluster_0 Oximation cluster_1 Dehydration Methyl 3-formylbenzoate Methyl 3-formylbenzoate Oxime Intermediate Oxime Intermediate Methyl 3-formylbenzoate->Oxime Intermediate Hydroxylamine HCl, NaOH, Ethanol Methyl 3-cyanobenzoate Methyl 3-cyanobenzoate Oxime Intermediate->Methyl 3-cyanobenzoate Acetic Anhydride, 130-140°C

Caption: Workflow for the greener two-step synthesis of methyl 3-cyanobenzoate.

Microwave-Assisted Cyanation of Aryl Halides

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions with reduced by-product formation.[2][3][4][5] In the context of cyanobenzoate synthesis, microwave irradiation can be effectively applied to the cyanation of aryl halides, a common synthetic route. This method often allows for the use of less reactive and less toxic cyanide sources and can sometimes be performed under solvent-free conditions.

Mechanistic Rationale

Microwave heating is a result of the interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating. In the cyanation of aryl halides, a palladium catalyst is often employed. The microwave energy can accelerate the key steps in the catalytic cycle, namely oxidative addition, transmetalation (with a cyanide source), and reductive elimination. The use of a dimeric ortho-palladated complex as a catalyst has shown promise in these reactions.[2]

Representative Experimental Protocol: Microwave-Assisted Cyanation

While a specific protocol for a cyanobenzoate was not detailed in the initial search, a general procedure for the microwave-assisted cyanation of an aryl halide can be outlined based on existing literature.[2][4]

  • In a microwave reaction vial, combine the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 molar equivalent), a cyanide source (e.g., K4[Fe(CN)6], which is less toxic than KCN), a palladium catalyst (e.g., a dimeric ortho-palladated complex, catalytic amount), and a suitable solvent (e.g., DMF or a high-boiling point green solvent).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the corresponding cyanobenzoate.

The efficiency of this method is highly dependent on the choice of catalyst, cyanide source, solvent, and microwave parameters.

G Aryl Halide Aryl Halide Microwave Reactor Microwave Reactor Aryl Halide->Microwave Reactor Cyanide Source Cyanide Source Cyanide Source->Microwave Reactor Catalyst Catalyst Catalyst->Microwave Reactor Cyanobenzoate Cyanobenzoate Microwave Reactor->Cyanobenzoate Rapid Heating

Caption: Conceptual workflow of microwave-assisted cyanation.

Electrochemical Synthesis: A Frontier in Green Cyanation

Electrosynthesis represents a paradigm shift in chemical manufacturing, utilizing electricity as a "reagent" to drive reactions. This approach is inherently green as it can be powered by renewable energy sources and often proceeds under mild conditions without the need for stoichiometric chemical oxidants or reductants.[6][7] Recent research has demonstrated the feasibility of electrochemical methods for the synthesis of aromatic nitriles, including direct cyanation of C-H bonds and the conversion of carboxylic acids.[6][7]

Mechanistic Rationale

Electrochemical cyanation can proceed through various mechanisms depending on the substrate and reaction conditions. In the case of C-H bond cyanation of imine derivatives, an electrochemical oxidation can generate a radical cation intermediate, which then reacts with a cyanide source (in some cases, the solvent acetonitrile itself can act as the cyanide source) to form the C-CN bond.[6] For the direct cyanation of benzoic acid, a paired electrosynthesis approach in liquid ammonia has been reported, where electrochemical reduction and oxidation processes generate intermediates that subsequently react to form the nitrile.[7]

Representative Experimental Protocol: Electrochemical C-H Cyanation[7]

This protocol is based on the electrochemical cyanation of imine derivatives, which can be precursors to cyanobenzoates.

  • Set up an undivided electrochemical cell with a carbon rod as the cathode and a magnesium plate as the anode.

  • Prepare a solution of the imine derivative in acetonitrile, which also serves as the cyanation reagent. A supporting electrolyte may be added to increase conductivity.

  • Conduct the electrolysis at a constant current at a controlled temperature (e.g., 0°C) for a specified duration (e.g., 1 hour).

  • Upon completion, the reaction mixture is subjected to a standard workup procedure, including quenching, extraction, and purification, to isolate the cyanated product.

This method is notable for being catalyst-free and using a relatively non-toxic and readily available cyanation source.

G Substrate (e.g., Imine) Substrate (e.g., Imine) Electrochemical Cell Electrochemical Cell Substrate (e.g., Imine)->Electrochemical Cell Cyanated Product Cyanated Product Electrochemical Cell->Cyanated Product Electron Transfer Power Source Power Source Power Source->Electrochemical Cell Electricity

Sources

Validation

Technical Comparison Guide: Cost-Benefit Analysis of Synthetic Pathways to Methyl 3-Cyanobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-cyanobenzoate (CAS: 13531-48-1) Executive Summary & Strategic Context Methyl 3-cyanobenzoate is a highly valued bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-cyanobenzoate (CAS: 13531-48-1)

Executive Summary & Strategic Context

Methyl 3-cyanobenzoate is a highly valued bifunctional building block in organic synthesis, material science, and pharmaceutical development. Most notably, it serves as the critical starting material for the synthesis of Ataluren (PTC124) , a first-in-class therapeutic designed to promote ribosomal read-through of premature termination codons in genetic disorders like Duchenne muscular dystrophy (DMD) .

For process chemists and application scientists, selecting the optimal synthetic route to this intermediate is a balancing act between atom economy, raw material costs, and regulatory compliance (e.g., avoiding genotoxic impurities or heavy metal contamination). This guide objectively compares three distinct synthetic pathways, providing mechanistic insights, self-validating protocols, and a rigorous cost-benefit analysis to inform your process chemistry strategy.

Quantitative Route Comparison

Before diving into the mechanistic causality of each pathway, it is essential to evaluate the high-level operational metrics. The following tables summarize the performance and economic viability of each approach.

Table 1: Synthetic Pathway Performance Matrix
ParameterPathway 1: Oximation-DehydrationPathway 2: Pd-Catalyzed CyanationPathway 3: Direct Alkylation
Starting Material Methyl 3-formylbenzoateMethyl 3-bromobenzoate3-Cyanobenzoic acid
Key Reagents NH₂OH·HCl, Ac₂OK₄[Fe(CN)₆], Pd-CatalystCH₃I, K₂CO₃
Average Yield ~95.1%~83–85%>90%
Reaction Temp. 130–140 °C (Dehydration)90 °CRoom Temperature
Primary Byproducts Acetic acid, NaCl, H₂OIron salts, KBr, Pd wasteKI, KHCO₃
Scalability ExcellentModerateGood
Table 2: Cost-Benefit & API Suitability Analysis
MetricPathway 1 (Green Chemistry)Pathway 2 (Cross-Coupling)Pathway 3 (Classical Alkylation)
Raw Material Cost Low: Reagents are bulk commodity chemicals.High: Driven by precious metal catalysts and specialized ligands.Moderate: Dependent on the upstream cost of 3-cyanobenzoic acid.
Toxicity Profile Low: Avoids highly toxic metal cyanides and genotoxic alkylating agents.High: Requires handling of cyanide sources and heavy metals.High: Methyl iodide is a volatile, highly potent alkylating agent (mutagen).
API Suitability Excellent: Ideal for early API synthesis; leaves no heavy metal residue.Poor: Requires rigorous downstream scavenging to meet ICH Q3D limits.Moderate: Requires strict tracking and purging of genotoxic impurities.

Pathway 1: The Green Chemistry Approach (Oximation-Dehydration)

Mechanistic Causality

This pathway converts an aldehyde directly into a nitrile without the use of toxic cyanide salts. The reaction is a two-step, one-pot sequence. First, the nucleophilic attack of hydroxylamine on methyl 3-formylbenzoate yields an aldoxime intermediate. The causality of the second step relies on acetic anhydride , which acts as both a solvent and a chemical dehydrating agent. At elevated temperatures (130–140 °C), acetic anhydride drives the elimination of water from the oxime, irreversibly forming the robust carbon-nitrogen triple bond of the nitrile .

G SM Methyl 3-formylbenzoate Int Aldoxime Intermediate SM->Int Oximation (EtOH, Reflux) Reagent1 NH2OH·HCl + NaOH Reagent1->Int Prod Methyl 3-cyanobenzoate (Yield: ~95%) Int->Prod Dehydration (130-140°C) Reagent2 Acetic Anhydride (Dehydrating Agent) Reagent2->Prod

Workflow of the green oximation-dehydration synthesis of Methyl 3-cyanobenzoate.

Self-Validating Experimental Protocol
  • Oximation: Charge a reactor with methyl 3-formylbenzoate (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (6.0 eq). Add sodium hydroxide (1.8 eq) to neutralize the hydrochloride salt and initiate the reaction. Stir at room temperature.

  • IPC (In-Process Control) 1: Monitor via TLC (Hexane:EtOAc 3:1). The system validates the first stage when the aldehyde spot completely disappears, indicating quantitative conversion to the aldoxime.

  • Dehydration: Introduce acetic anhydride (1.5 eq) to the mixture. Heat the reactor to 130–140 °C.

  • IPC 2: Monitor via at-line FTIR. The reaction is self-validating when the broad O-H stretch of the oxime disappears and a sharp, distinct C≡N stretch emerges at ~2230 cm⁻¹.

  • Workup: Cool the mixture, wash with water, filter the precipitate, and recrystallize from methanol to yield high-purity (>98%) yellow crystals.

Pathway 2: Transition-Metal Catalyzed Cyanation

Mechanistic Causality

For substrates where the aldehyde precursor is unavailable, cross-coupling of an aryl halide is required. Historically, this utilized highly toxic NaCN or CuCN (Rosenmund-von Braun reaction). Modern approaches utilize Palladium catalysis with Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) . The causality here is kinetic control: K₄[Fe(CN)₆] is bench-stable and non-toxic, releasing cyanide ions slowly into the catalytic cycle. This slow release prevents the free cyanide from poisoning the Pd catalyst, allowing oxidative addition, transmetalation, and reductive elimination to proceed efficiently .

G SM Methyl 3-bromobenzoate OA Oxidative Addition [Pd(0) -> Pd(II)] SM->OA Cat Pd-Catalyst (5 mol%) Cat->OA Cyanide K4[Fe(CN)6]·3H2O (Non-toxic CN source) TM Transmetalation (CN transfer) Cyanide->TM OA->TM RE Reductive Elimination [Pd(II) -> Pd(0)] TM->RE RE->Cat Catalyst Regeneration Prod Methyl 3-cyanobenzoate (Yield: ~85%) RE->Prod

Catalytic cycle for the Pd-catalyzed cyanation of methyl 3-bromobenzoate.

Self-Validating Experimental Protocol
  • Preparation: In a 20 mL microwave vial, combine methyl 3-bromobenzoate (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq, providing 3 equivalents of CN⁻), KOAc (0.5 eq), and a Pd catalyst (e.g., 5 mol% of a Buchwald-type precatalyst).

  • Degassing: Seal the vial, evacuate, and backfill with N₂ (5 cycles). This is critical; oxygen will rapidly degrade the active Pd(0) species.

  • Reaction: Inject 1,4-dioxane and water (1:1 v/v). Heat the mixture to 90 °C for 80 minutes under vigorous stirring (1000 rpm).

  • IPC: Monitor via LCMS. The system is self-validating when the starting material mass ([M+H]+ 215.0/217.0) is entirely replaced by the product mass ([M+H]+ 162.0). If starting material persists, catalyst poisoning has occurred, indicating the heating ramp was too fast.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (1:1 v/v EtOAc/isohexanes).

Pathway 3: Direct Alkylation of 3-Cyanobenzoic Acid

Mechanistic Causality

When 3-cyanobenzoic acid is commercially available at a low cost, direct esterification is the most straightforward route. While Fischer esterification (MeOH/H₂SO₄) is possible, base-catalyzed alkylation using Methyl Iodide (CH₃I) and Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is often preferred in discovery labs for its rapid, quantitative conversion. The causality relies on the deprotonation of the carboxylic acid to form a highly nucleophilic carboxylate anion, which readily undergoes an SN2 displacement on the electrophilic methyl iodide.

Self-Validating Experimental Protocol
  • Deprotonation: Dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature to ensure complete carboxylate formation.

  • Alkylation: Dropwise add methyl iodide (1.2 eq). Caution: CH₃I is a volatile alkylating agent; perform strictly in a fume hood.

  • IPC: Monitor via TLC. The reaction is visually self-validating: the initially cloudy suspension of the acid/base mixture becomes a homogenous solution as the highly soluble methyl ester is formed.

  • Workup: Quench with cold water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with water to remove DMF and unreacted salts.

Conclusion & Recommendations

For large-scale manufacturing and API development (such as the synthesis of Ataluren), Pathway 1 (Oximation-Dehydration) is unequivocally the superior choice. It boasts the highest atom economy, the lowest raw material cost, and inherently avoids the regulatory nightmares associated with heavy metal purging and genotoxic impurities.

Pathway 2 (Pd-Catalyzed Cyanation) should be reserved for late-stage functionalization in discovery chemistry where the specific aldehyde precursor is synthetically inaccessible. Pathway 3 (Direct Alkylation) remains a reliable, high-yielding fallback for lab-scale synthesis, provided strict engineering controls are in place to handle methyl iodide safely.

References

  • Procházka, M., et al. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Retrieved from:[Link]

  • ACS Publications. (2018). Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. The Journal of Organic Chemistry. Retrieved from:[Link]

Comparative

Comparing the biological activity of derivatives from different cyanobenzoate isomers

Cyanobenzoate Isomers in Target-Directed Drug Discovery: A Comparative Guide to Biological Activity and Structural Optimization As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead c...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanobenzoate Isomers in Target-Directed Drug Discovery: A Comparative Guide to Biological Activity and Structural Optimization

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where a simple positional shift of a functional group dictates the success or failure of a drug candidate. The cyanobenzoate scaffold—comprising the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers—serves as a textbook example of how regiochemistry governs biological activity. The electron-withdrawing nature of the cyano group, coupled with its distinct steric profile at different positions on the benzoate ring, profoundly influences target protein binding, membrane permeability, and metabolic stability.

This guide provides an objective, data-driven comparison of how derivatives of different cyanobenzoate isomers perform across various biological targets, supported by validated experimental workflows.

Mechanistic Rationale: The Isomeric Effect

The cyano group (-C≡N) is a strong, linear dipole. Its regiochemical placement on the benzoic acid ring alters both the pKa​ of the carboxylate and the overall molecular electrostatic potential, establishing direct causality in target affinity:

  • 4-Cyanobenzoate (Para): Offers a strictly linear vector. This geometry is critical for extending the pharmacophore into deep, narrow binding pockets (like DNA intercalative sites) without introducing lateral steric bulk that would otherwise cause binding clashes.

  • 3-Cyanobenzoate (Meta): Projects the cyano dipole at a 120° angle relative to the carboxylate. This configuration is highly favored when targeting asymmetric enzymatic pockets. The meta-substituent can engage in hydrogen bonding or dipole-dipole interactions with peripheral amino acid residues while safely avoiding the steric clashes that plague ortho-substituted analogs.

  • 2-Cyanobenzoate (Ortho): Introduces significant steric hindrance and electrostatic repulsion with the adjacent carboxylate group, often twisting the carboxylate out of coplanarity with the phenyl ring. While this reduces binding affinity for planar targets, it can be exploited to "lock" molecular conformations for highly specific receptor subtypes.

Comparative Biological Applications

A. 4-Cyanobenzoate Derivatives: DNA Gyrase Inhibition (Antibiotics)

Recent breakthroughs in oligoarylamide antibiotics, specifically albicidins and cystobactamids, highlight the power of the 4-cyanobenzoate moiety. In the development of the synthetic analogue CN-DM-861, the incorporation of 4-cyanobenzoic acid as "Fragment A" significantly enhanced antibacterial activity against Gram-negative pathogens. The linear geometry of the para-cyano group allows the molecule to effectively intercalate into both the T/G and A/A sites of the bacterial DNA gyrase complex, a mechanism structurally 1[1].

B. 3-Cyanobenzoate Derivatives: MbtI Inhibition and Herbicidal Activity

The meta-isomer excels in targets requiring precise lateral interactions. In the pursuit of novel antitubercular agents targeting the salicylate synthase MbtI (crucial for Mycobacterium tuberculosis iron acquisition), 3-cyanobenzoate derivatives demonstrated superior enzymatic inhibition. The meta-position avoids detrimental steric interactions with adjacent functional groups (like trifluoromethyl moieties), yielding promising IC50​ values in the 2[2].

Beyond human pathogens, 3-cyanobenzoic acid itself has been identified as a potent disruptor of plant photosynthesis. It significantly decreases the carboxylation rates of RuBisCo and PEPCase in C4 plants like maize, highlighting its potential as a 3[3].

C. 2-Cyanobenzoate Derivatives: Steric-Driven Conformational Locking

While less universally active due to ortho-steric clashes, derivatives with cyano groups adjacent to other bulky substituents have been utilized in generating predictive 3D-QSAR models for4[4]. The steric bulk forces the molecule into a specific bioactive conformation that fits precisely into the PLpro active site.

Quantitative Data Comparison

The following table summarizes the performance of representative cyanobenzoate derivatives across different biological assays.

Isomer BaseTarget / EnzymePrimary Biological ApplicationRepresentative EfficacyMechanism of Binding
4-Cyanobenzoate Bacterial DNA GyraseBroad-spectrum AntibioticMIC 1 µg/mL (E. coli)Linear intercalation at T/G and A/A sites
3-Cyanobenzoate MbtI (Salicylate Synthase)Antitubercular Agent IC50​ 15 - 19 µMLateral H-bonding; steric clearance
3-Cyanobenzoic Acid RuBisCo / PEPCaseHerbicide (Photosynthesis Inhibitor)45-65% growth reduction at 1.0 mMDisruption of carboxylative processes
5-Cyanobenzoate *SARS-CoV PLproAntiviral IC50​ 1.3 µMConformational locking via steric bulk

*Note: 5-cyanobenzoate represents a meta-substitution pattern relative to the carboxylate, often evaluated alongside ortho-derivatives in QSAR studies.

Visualizing the Isomeric Mechanisms

Mechanism cluster_4CN Para-Substitution (4-Cyano) cluster_3CN Meta-Substitution (3-Cyano) N1 4-Cyanobenzoate Derivatives N2 Linear Intercalation (T/G & A/A sites) N1->N2 N3 DNA Gyrase Inhibition N2->N3 M1 3-Cyanobenzoate Derivatives M2 Lateral H-Bonding (Steric Clearance) M1->M2 M3 MbtI Enzyme Inhibition M2->M3

Caption: Binding mechanisms of para- vs. meta-cyanobenzoate derivatives in their respective target enzymes.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these isomers must rely on self-validating assay systems. Below are the standardized protocols for profiling these compounds.

Protocol 1: High-Throughput DNA Gyrase Supercoiling Assay (For 4-Cyanobenzoate Derivatives)

Causality Focus: This assay measures the ATP-dependent conversion of relaxed pBR322 DNA to the supercoiled form. Adding ATP as the final step is critical—it initiates the reaction synchronously across the 96-well plate, minimizing time-dependent baseline drift and ensuring accurate IC50​ calculations.

  • Preparation: Prepare a reaction master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Compound Addition: Dispense 4-cyanobenzoate derivatives (e.g., CN-DM-861) in a 10-point serial dilution (DMSO final concentration 1%) into a 96-well plate.

  • Enzyme & Substrate: Add 1 U of E. coli DNA gyrase and 0.5 µg of relaxed pBR322 DNA per well.

  • Initiation & Incubation: Add ATP last to synchronize initiation. Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 30 mM EDTA and 0.5% SDS. Resolve the DNA topoisomers via 1% agarose gel electrophoresis (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain and quantify the supercoiled band intensity to determine the IC50​ .

Protocol 2: MbtI Enzymatic Inhibition Assay (For 3-Cyanobenzoate Derivatives)

Causality Focus: MbtI catalyzes the conversion of chorismate to salicylate. Using a fluorogenic continuous assay allows for real-time kinetic monitoring. This is crucial for distinguishing between competitive inhibition (where the 3-cyanobenzoate competes directly at the active site) and time-dependent allosteric inhibition.

  • Buffer Setup: Prepare assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2​ , and 0.05% Tween-20 (to prevent non-specific compound aggregation).

  • Enzyme Pre-incubation: Incubate 50 nM purified MbtI enzyme with varying concentrations of 3-cyanobenzoate derivatives for 15 minutes at room temperature. Self-Validation Step: Include a positive control inhibitor and a DMSO-only vehicle control to calculate the Z'-factor.

  • Reaction Initiation: Add chorismate (substrate) at concentrations ranging from 0.5 to 5 times its Km​ value.

  • Kinetic Readout: Monitor the formation of salicylate continuously by measuring fluorescence (Excitation: 305 nm, Emission: 410 nm) over 20 minutes.

  • Data Processing: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Michaelis-Menten equation to extract Ki​ values.

Workflow Start Library Generation: Isomeric Cyanobenzoates Step1 Biochemical Screening (Fluorogenic/Gel Assays) Start->Step1 Control1 Validation: Z'-Factor > 0.5 Step1->Control1 QC Check Step2 Dose-Response Profiling (IC50 / Ki Determination) Step1->Step2 Control2 Validation: Hill Slope Analysis Step2->Control2 QC Check Step3 Orthogonal Cell-Based Assays (MIC or Antiviral EC50) Step2->Step3

Caption: Self-validating high-throughput screening workflow for evaluating cyanobenzoate isomers.

References

  • Source: PMC (nih.gov)
  • Source: RSC Advances (rsc.org)
  • Source: MDPI (mdpi.com)
  • Source: PMC (nih.gov)

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 3-cyanobenzoate

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of quality control and process optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of quality control and process optimization. Methyl 3-cyanobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1] Its purity and concentration directly impact the yield, impurity profile, and ultimate safety of the final product.

This guide provides an in-depth comparison of principal analytical techniques for the quantification of Methyl 3-cyanobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices and ground every recommendation in the rigorous framework of international regulatory standards, ensuring that each method described is a self-validating system.

Defining the Analytical Target Profile (ATP)

Before embarking on method development, it is imperative to define the method's objective, or the Analytical Target Profile (ATP).[2][3] The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.[4] For the quantification of Methyl 3-cyanobenzoate, a typical ATP might include:

  • Analyte: Methyl 3-cyanobenzoate

  • Matrix: Reaction mixtures, raw material, or stability samples.

  • Intended Purpose: To quantify the analyte (assay) and potentially its process-related impurities.

  • Performance Characteristics: The method must be specific for the analyte in the presence of starting materials and by-products. It must be accurate (typically 98-102% recovery), precise (%RSD < 2%), and linear over a defined concentration range (e.g., 50-150% of the target concentration).

This ATP serves as the guiding principle for selecting the most appropriate analytical technology and for establishing acceptance criteria during method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis, primarily due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[5]

Expertise & Rationale: Methyl 3-cyanobenzoate possesses a strong UV chromophore due to its aromatic ring and conjugated system, making it an ideal candidate for UV detection.[6] A reversed-phase C18 column is the logical first choice as it effectively retains moderately polar compounds like benzoate esters through hydrophobic interactions.[7][8] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Elution: Isocratic at 60:40 (A:B v/v).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm.[10]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of Methyl 3-cyanobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and dilute to bring the expected analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis Standard Weigh Reference Standard Stock Stock Solution (500 µg/mL) Standard->Stock Dissolve & Dilute Sample Weigh Sample Material Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Dilute Diluent Mobile Phase (60:40 ACN:H2O) Cal_Stds Calibration Standards Stock->Cal_Stds Serial Dilution Autosampler Autosampler (10 µL Injection) Cal_Stds->Autosampler Filter Filtered Sample Sample_Sol->Filter 0.45 µm Filter Filter->Autosampler HPLC HPLC System C18 Column, 30°C 1.0 mL/min Autosampler->HPLC Detector UV Detector (228 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data GCMS_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis Standard Weigh Reference Standard Stock Stock Solution (500 µg/mL) Standard->Stock Dissolve & Dilute Sample Weigh Sample Material Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Dilute Solvent Dichloromethane Cal_Stds Calibration Standards Stock->Cal_Stds Serial Dilution Autosampler Autosampler (1 µL Injection) Cal_Stds->Autosampler Sample_Sol->Autosampler GC Gas Chromatograph (Temp Programmed) Autosampler->GC MS Mass Spectrometer (EI, Scan/SIM) GC->MS Data Data Acquisition & Processing MS->Data

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Cyano-benzimidic acid methyl ester

Advanced Safety & Operational Protocol for 3-Cyano-benzimidic Acid Methyl Ester 1. Chemical Profile & Mechanistic Hazard Causality 3-Cyano-benzimidic acid methyl ester (CAS: 357925-37-2), also known as methyl 3-cyanobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Protocol for 3-Cyano-benzimidic Acid Methyl Ester

1. Chemical Profile & Mechanistic Hazard Causality 3-Cyano-benzimidic acid methyl ester (CAS: 357925-37-2), also known as methyl 3-cyanobenzimidate, is a highly reactive, electrophilic imidate utilized extensively in drug development for the synthesis of substituted benzimidazoles and amidines. While highly valuable for bioconjugation and heterocyclic synthesis, its inherent reactivity necessitates stringent handling protocols.

Understanding the chemical mechanism behind its hazards is critical for effective risk mitigation[1]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): Imidates are potent electrophiles. Upon contact with biological tissues, the imidate carbon undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues in epidermal and corneal proteins). This covalent modification leads to protein denaturation and acute inflammatory responses, as detailed in 2[2].

  • H335 (Respiratory Irritation): Inhalation of aerosolized dust exposes the mucosal membranes to the compound. Ambient moisture in the respiratory tract facilitates localized hydrolysis, releasing methanol and 3-cyanobenzamide, while the parent compound directly cross-links mucosal proteins[3].

  • H302 (Harmful if Swallowed): Acid-catalyzed 3 rapidly yields methanol and 3-cyanobenzoic acid derivatives, contributing to systemic toxicity[3].

2. Personal Protective Equipment (PPE) Matrix To interrupt the causality chain of exposure, the following PPE matrix must be strictly adhered to. The selection is based on the compound's physical state (solid) and its specific reactivity profile.

PPE CategorySpecificationScientific Rationale & Causality
Eye/Face Indirectly Vented Safety GogglesProtects against airborne dust particles and splashes. Prevents irreversible corneal protein cross-linking by the electrophilic imidate. Standard safety glasses are insufficient.
Hands Double Nitrile Gloves (Inner: ≥0.11mm, Outer: ≥0.4mm)Nitrile provides excellent resistance to solid esters. Double gloving allows for the immediate removal of the outer layer upon contamination, preventing dermal permeation.
Body Flame-Retardant, Anti-Static Lab CoatAnti-static properties prevent fine dust adherence. Protects underlying clothing from acting as a reservoir for the chemical.
Respiratory N95/P3 Particulate RespiratorMandatory only if handling outside a certified fume hood. Filters out fine particulate matter, preventing localized methanol release in the respiratory tract.

3. Operational Workflow & Handling Protocol This self-validating protocol ensures that environmental moisture is excluded (preserving reagent integrity) while maximizing operator safety.

Step 1: Workspace Preparation & Engineering Controls

  • Verify the chemical fume hood is operational with a face velocity between 80–120 fpm.

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Prepare a localized inert atmosphere (N2 or Ar) for the reaction vessel. Imidates are highly moisture-sensitive; ambient humidity will degrade the reagent via hydrolysis.

Step 2: PPE Donning & Verification

  • Inspect the anti-static lab coat for tears and fully button it to the neck.

  • Don the inner layer of 4-mil nitrile gloves.

  • Don tightly fitting safety goggles.

  • Don the outer layer of 8-mil extended-cuff nitrile gloves, pulling the cuffs over the lab coat sleeves.

Step 3: Chemical Transfer (The "Clean/Dirty Hand" Technique)

  • Designate your dominant hand as the "dirty" hand (handling the reagent bottle and spatula) and your non-dominant hand as the "clean" hand (handling the balance and outer surfaces of the receiving flask).

  • Using an anti-static spatula, carefully weigh the required mass of 3-Cyano-benzimidic acid methyl ester directly into a pre-tared, dry vial.

  • Immediately cap the reagent bottle and seal it with Parafilm to prevent moisture ingress.

  • If the outer "dirty" glove contacts the chemical, remove it immediately inside the fume hood and replace it.

Step 4: Reaction Execution

  • Purge the receiving vial with inert gas.

  • Introduce anhydrous solvents via syringe to prevent hydrolytic degradation.

4. Visualized Workflow

PPE_Workflow N1 1. Hazard Assessment (H302, H315, H319, H335) N2 2. Engineering Controls Verify Fume Hood (>100 fpm) N1->N2 N3 3. PPE Donning Double Nitrile, Goggles, Lab Coat N2->N3 N4 4. Chemical Handling Weighing & Transfer under N2 N3->N4 N5 Spill or Exposure? N4->N5 N6 Emergency Response Eyewash / Spill Kit N5->N6  Yes N7 Standard Decontamination NaHCO3 Wipe & Water Rinse N5->N7  No N6->N7 N8 Waste Disposal Halogen-Free Organic Waste N7->N8

Figure 1: Operational workflow for handling 3-Cyano-benzimidic acid methyl ester.

5. Spill Response & Decontamination Plan In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash to minimize airborne dust escape.

  • Contain: Do NOT use water initially, as this accelerates hydrolysis and methanol release. Cover the solid with a dry absorbent material like sand or vermiculite.

  • Collect: Sweep the mixture using a disposable plastic scoop and place it into a sealable hazardous waste container.

  • Decontaminate: Wipe the affected surface with a 5% sodium bicarbonate (NaHCO₃) solution. The mild base promotes controlled, predictable hydrolysis of residual imidate to the less reactive carboxylate[3]. Follow with a final water wipe.

6. Waste Disposal Plan

  • Solid Waste: Contaminated gloves, spatulas, and spill cleanup materials must be placed in a sealed container labeled "Halogen-Free Organic Solid Waste - Contains Reactive Imidates."

  • Liquid Waste (Organic): Unreacted starting material in organic solvents should be disposed of in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Aqueous): Aqueous washes from the reaction workup (which will contain hydrolyzed 3-cyanobenzoic acid and methanol) should be adjusted to pH 7-8 and disposed of in the "Aqueous Basic Waste" carboy.

References 1.[1] 357925-37-2 | 3-Cyanobenzimidic acid methyl ester | BLD Pharm. Source: bldpharm.com. 1 2.[3] Journal articles: 'Hydrolysis mechanism'. Source: grafiati.com. 3 3.[2] Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Source: mdpi.com. 2

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